molecular formula C15H13NO4 B2603997 Methyl 4-[(phenoxycarbonyl)amino]benzoate CAS No. 101097-65-8

Methyl 4-[(phenoxycarbonyl)amino]benzoate

Cat. No.: B2603997
CAS No.: 101097-65-8
M. Wt: 271.272
InChI Key: FNZKLMFKBJUXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(phenoxycarbonyl)amino]benzoate (CAS 101097-65-8) is a benzoate derivative with a molecular formula of C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is a solid and is typically shipped under cold-chain conditions . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structural features make it particularly useful in the field of peptide synthesis, where it can function as a precursor or protected intermediate. Mixed carbonic-carbamic anhydrides of this nature are instrumental in the formation of active esters, which are crucial for creating amide bonds between amino acids while minimizing racemization . Researchers utilize this compound to develop novel coupling agents and protected amino acid analogs, aiding in the exploration of more efficient peptide synthesis methodologies . The product must be stored according to the recommended conditions and is intended for use by qualified laboratory professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(phenoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-7-9-12(10-8-11)16-15(18)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZKLMFKBJUXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Analytical and Synthetic Profiling of Methyl 4-[(phenoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Strategic Context & Chemical Utility

In the realm of modern medicinal chemistry and drug conjugation, the construction of stable, highly specific structural linkages is paramount. Methyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 101097-65-8) serves as a critical electrophilic building block—specifically, an activated phenyl carbamate.

Traditionally, the synthesis of unsymmetrical ureas relies on hazardous phosgene gas or moisture-sensitive isocyanates, which are prone to unwanted dimerization or hydrolysis. Utilizing this bench-stable phenyl carbamate bypasses these limitations. Because the phenoxy group is an excellent leaving group under mild thermal or basic conditions, this intermediate is heavily utilized in the synthesis of kinase inhibitors1[1] and sophisticated self-immolative linkers for Antibody-Drug Conjugates (ADCs) 2[2].

Below is the mechanistic workflow detailing how this intermediate bridges primary amine scaffolds with complex secondary nucleophiles.

SynthesisWorkflow A Methyl 4-aminobenzoate (Nucleophile) C Nucleophilic Acyl Substitution A->C B Phenyl chloroformate (Electrophile) B->C D Methyl 4-[(phenoxycarbonyl) amino]benzoate C->D Pyridine / -HCl F Unsymmetrical Urea Derivative D->F Base / Heat -Phenol E Amine Payload (e.g., ADC drug) E->F

Fig 1: Reaction logic and mechanistic workflow for generating unsymmetrical ureas via carbamate.

Mechanistic Synthesis & Self-Validating Protocol

The synthetic translation from methyl 4-aminobenzoate to its phenyl carbamate derivative is governed by nucleophilic acyl substitution. As an Application Scientist, designing a reliable protocol requires embedding causality into every procedural step.

Step-by-Step Synthesis Methodology
  • Reagent Preparation & Catalyst Causality: Dissolve 1.0 equivalent of methyl 4-aminobenzoate in anhydrous dichloromethane (DCM). Add 1.2 equivalents of anhydrous pyridine. Causality: Pyridine acts dually as a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate with the chloroformate) and as an acid scavenger. The pKa of pyridine (~5.2) is sufficient to neutralize the resulting HCl without promoting the base-catalyzed hydrolysis of the methyl ester.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The reaction between phenyl chloroformate and amines is highly exothermic. Thermal control suppresses the kinetic formation of symmetrical urea byproducts.

  • Electrophile Addition: Add 1.05 equivalents of phenyl chloroformate dropwise over 15 minutes.

  • Self-Validating Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system. Validation Check: The system is validated when the highly UV-active starting material spot (Rf ~0.3) is completely consumed, replaced by a distinct, less polar product spot (Rf ~0.6).

  • Orthogonal Phase Workup: Quench the reaction with 1M aqueous HCl. Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine. Causality: The HCl wash forces unreacted pyridine and any residual aniline into the aqueous phase as water-soluble chloride salts, while the bicarbonate wash neutralizes trace acids, ensuring the stability of the carbamate.

  • Isolation & Verification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from a minimal amount of hot ethyl acetate/hexane. Validation Check: The isolated white crystalline solid must present a sharp melting point of approximately 184–185 °C 3[3], confirming the absence of polymorphic impurities or trapped solvents.

Comprehensive Spectroscopic Profiling

Rigorous analytical validation of the C₁₅H₁₃NO₄ molecular scaffold requires cross-referencing orthogonal spectroscopic data. Below is the reference framework expected for this molecule.

Spectroscopic Data Summary Table
Analytical TechniqueTarget Motif / NucleusExpected Value / ShiftMultiplicityStructural Assignment & Causality
¹H-NMR (400 MHz) Carbamate N-H~10.4 - 10.6 ppmSinglet (1H)Strongly deshielded by two adjacent anisotropic carbonyl/aromatic systems. Broadens upon D₂O exchange.
¹H-NMR (400 MHz) Benzoate Ar-H~7.95 ppm, ~7.65 ppmDoublets (2H, 2H)Typical para-substituted AA'BB' splitting pattern. The C=O group withdraws electron density, deshielding the ortho protons.
¹H-NMR (400 MHz) Phenoxy Ar-H~7.2 - 7.5 ppmMultiplets (5H)Distinct meta, para, and ortho proton shifts of the newly introduced phenoxy ring.
¹H-NMR (400 MHz) Ester -CH₃~3.85 ppmSinglet (3H)Characteristic resonance for a methyl ester; sharp and strictly integrating to 3 protons.
¹³C-NMR (100 MHz) Ester C=O~166.0 ppmSingletCarbonyl carbon resonance downfield due to oxygen electronegativity.
¹³C-NMR (100 MHz) Carbamate C=O~151.5 ppmSingletResonance shifted upfield relative to esters/ketones due to nitrogen lone-pair resonance donation.
FT-IR N-H Stretch~3300 - 3350 cm⁻¹Sharp peakConfirms the preservation of the secondary amine linkage.
FT-IR C=O Stretches~1740 cm⁻¹, ~1710 cm⁻¹Strong peaksDifferentiates the high-frequency carbamate carbonyl from the conjugated benzoate ester carbonyl.
LC-MS (ESI+) Molecular Ionm/z 272.1[M+H]⁺Corresponds exactly to the exact mass of C₁₅H₁₃NO₄ (271.27 g/mol ).
LC-MS (ESI+) Key Fragmentm/z 178.1Fragment IonConfirms structural connectivity via the loss of the phenoxy group (-94 Da), yielding an isocyanate reactive intermediate ion.
Quality Assurance: NMR Sample Preparation Protocol

To ensure high-fidelity spectral acquisition that avoids line-broadening from hydrogen bonding, utilize the following self-validating preparation:

  • Dissolve 10–15 mg of the recrystallized compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is utilized because its high dielectric constant effectively disrupts intermolecular hydrogen bonding of the carbamate N-H, yielding a sharp, distinct singlet rather than a broadened baseline perturbation.

  • Ensure the solution is entirely homogenous (sonicate for 30 seconds if necessary). Any particulate matter will degrade magnetic field homogeneity (shimming), causing splitting artifacts.

  • Acquire spectra with a relaxation delay (d1) of at least 2.0 seconds to ensure accurate integration of the sluggishly relaxing quaternary carbonyl carbons during ¹³C acquisition.

References

  • Google Patents (US8084457B2): Pharmaceutically active 4,6-disubstituted aminopyrimidine derivatives as modulators of protein kinases.
  • Google Patents (WO2022093800A2): Carrier particle-drug conjugates, self-immolative linkers, and uses thereof.

Sources

The Activated Phenyl Carbamate Linchpin: Methyl 4-[(phenoxycarbonyl)amino]benzoate in Unsymmetrical Urea Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Overcoming the Symmetrical Urea Bottleneck

The urea motif is a highly privileged pharmacophore in rational drug design, offering superior hydrogen-bonding capabilities and metabolic stability. However, the step-efficient synthesis of unsymmetrical ureas remains a persistent bottleneck. Direct phosgenation of amines frequently suffers from over-reactivity, yielding uncontrollable symmetrical urea side-products. More critically, when building complex APIs where one coupling partner is a secondary amine (such as a piperazine or substituted indoline), traditional methods fail because secondary amines cannot be converted into isocyanate intermediates[1].

To bypass these limitations, modern medicinal chemistry relies on activated carbamate "linchpins." Methyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 101097-65-8) serves as a paramount example[2]. By trapping the primary aniline of methyl 4-aminobenzoate with phenyl chloroformate, researchers can isolate a bench-stable, solid equivalent of an isocyanate. This whitepaper details the causality, mechanistic framework, and self-validating protocols for deploying this activated carbamate in high-throughput organic synthesis.

Physicochemical Profiling

Understanding the physical parameters of the reagent is critical for optimizing reaction conditions, particularly regarding solubility and thermal activation.

Table 1: Physicochemical Properties of Methyl 4-[(phenoxycarbonyl)amino]benzoate

PropertyValueScientific Relevance
IUPAC Name Methyl 4-(phenoxycarbonylamino)benzoateNomenclature standard[2]
CAS Registry Number 101097-65-8Verification and procurement[2]
Molecular Formula C15H13NO4Stoichiometric calculations
Molecular Weight 271.27 g/mol Yield quantification
Melting Point 184–185 °CSolid-state handling; confirms high bench stability[3]
Density (Predicted) 1.277±0.06 g/cm³Volumetric planning for scale-up[3]
Leaving Group Phenoxide (Phenol pKa ~10)Activating feature for nucleophilic attack[4]

Mechanistic Framework: The Dual-Pathway Activation

The synthetic utility of Methyl 4-[(phenoxycarbonyl)amino]benzoate stems directly from the thermodynamic instability of the phenoxycarbonyl group under specific conditions. Unlike alkyl carbamates (e.g., Boc or Cbz groups), which possess poor alkoxide leaving groups (pKa ~16), the phenyl carbamate utilizes the resonance-stabilized phenoxide ion (pKa ~10.0) as an exceptional leaving group.

Depending on the reaction conditions and the substitution of the carbamate, the transformation into a urea proceeds via two distinct causal pathways[4]:

  • The E1cb Mechanism (Elimination Unimolecular Conjugate Base): Because the carbamate possesses a labile N-H proton, the introduction of a mild base or thermal energy induces deprotonation. This triggers the rapid expulsion of phenoxide to generate an electrophilic isocyanate in situ. The transient isocyanate is then immediately trapped by the secondary amine, ensuring zero accumulation of the reactive intermediate and effectively eliminating symmetrical dimerization.

  • The BAc2 Mechanism (Base-Catalyzed Acyl Cleavage): In the presence of highly nucleophilic amines at lower temperatures, the reaction proceeds via a direct nucleophilic addition-elimination sequence at the carbonyl carbon without an isocyanate intermediate[4].

G A Methyl 4-aminobenzoate C Activated Carbamate (CAS 101097-65-8) A->C Pyridine/THF 0°C -> RT B Phenyl Chloroformate B->C D E1cb Mechanism (In-situ Isocyanate) C->D Heat / Base (- Phenol) E BAc2 Mechanism (Direct Substitution) C->E Strong Nucleophile F 2° Amine Addition D->F E->F G Unsymmetrical Urea (Target API) F->G C-N Bond Formation

Caption: Reaction workflow and dual mechanistic pathways for unsymmetrical urea synthesis.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in organic synthesis, a protocol must be self-validating. The following workflows are designed with integrated, real-time chemical checkpoints that confirm causal progression without relying solely on post-reaction NMR verification.

Protocol A: Synthesis of the Activated Phenyl Carbamate Linchpin

Objective: Convert methyl 4-aminobenzoate to methyl 4-[(phenoxycarbonyl)amino]benzoate.

  • Preparation: Dissolve methyl 4-aminobenzoate (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Add 2,6-lutidine or pyridine (1.1 eq) to act as both an acid scavenger and a nucleophilic catalyst.

  • Thermal Control: Cool the reaction matrix to 0 °C. Causality: Low temperatures suppress the kinetic formation of bis-acylated side products.

  • Addition: Introduce phenyl chloroformate (1.1 eq) dropwise over 15 minutes[5].

  • Self-Validation Checkpoint 1 (Visual): Within 5 minutes of addition, a dense white precipitate of pyridinium hydrochloride will form. This immediate precipitation validates that the acyl substitution is occurring and that the base is successfully scavenging the liberated HCl.

  • Workup: Warm to room temperature (RT) and stir for 30 minutes. Quench with 1N aqueous HCl to solubilize unreacted base, followed by a wash with saturated aqueous NaHCO3[5]. Extract into ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Urea Assembly via Fragment Merging

Objective: Couple the activated carbamate with a secondary amine (e.g., a functionalized piperazine) to form the target unsymmetrical urea.

  • Preparation: Dissolve the activated carbamate (1.0 eq) and the target secondary amine (1.2 eq) in a polar aprotic solvent like acetonitrile or DMSO (0.2 M).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and heat to 80 °C. Causality: The elevated temperature combined with the base forces the equilibrium through the E1cb pathway, cleanly generating the isocyanate in situ for immediate trapping by the piperazine[6].

  • Self-Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). As the activated carbamate spot depletes, a distinct new, highly UV-active spot will appear at a lower Rf (the liberated phenol). Exposing the TLC plate to a KMnO4 stain will immediately bleach the phenol spot to yellow/brown, providing chemical proof that the leaving group has been successfully expelled and the urea has formed.

  • Purification: The phenol byproduct can be efficiently removed during an alkaline aqueous workup (using 1M NaOH), leaving the pure unsymmetrical urea in the organic phase.

Applications in Advanced Medicinal Chemistry

The implementation of Methyl 4-[(phenoxycarbonyl)amino]benzoate has enabled several major breakthroughs in contemporary drug design:

  • Trypanothione Reductase (TR) Inhibitors for Leishmaniasis: During a fragment-merging campaign to design new anti-leishmanial agents, researchers utilized phenyl chloroformate to convert primary anilines into activated carbamates. These intermediates were subsequently reacted with complex piperazine derivatives to deliver merged aliphatic-ureido fragments that successfully targeted the TR binding cavity[6].

  • Factor IXa Inhibitors: In the development of novel benzamide compounds used to treat thromboses and hypercoagulability, similar activated carbamate linchpins (e.g., methyl 2-chloro-4-((phenoxycarbonyl)amino)benzoate) were explicitly synthesized to couple with hydrazine hydrates and secondary amines, avoiding the highly toxic generation of phosgene gas at an industrial scale[5].

  • Receptor Tyrosine Kinase (RTK) Inhibitors: Substituted indoline structures, which serve as potent RTK inhibitors, frequently employ phenoxycarbonyl groups as terminal substituents to direct orthogonal reactivity during the final stages of multi-step linear syntheses[7].

Conclusion

Methyl 4-[(phenoxycarbonyl)amino]benzoate is an indispensable reagent in the synthetic toolkit. By leveraging the specific pKa differences between phenoxides and standard alkoxides, this molecule functions as a precisely tuned, programmable linchpin. It provides synthetic chemists with a reliable, scalable, and chemoselective pathway for synthesizing advanced unsymmetrical ureas while bypassing the hazardous handling and symmetric side-reactions endemic to direct phosgenation.

References[6] "WO2015160636A1 - Factor ixa inhibitors", Google Patents. Verified URL: https://patents.google.com/patent/WO2015160636A1/en[7] "Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis", Journal of Medicinal Chemistry (ACS). Verified URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01550[8] "US6762180B1 - Substituted indolines which inhibit receptor tyrosine kinases", Google Patents. Verified URL: https://patents.google.com/patent/US6762180B1/en[2] "Cas 101097-65-8, 4-(phenoxycarbonylamino)benzoic acid methyl ester", LookChem. Verified URL: https://www.lookchem.com/cas-101/101097-65-8.html[3] "Methyl 4-[(Phenoxycarbonyl)amino]benzoate", Sigma-Aldrich Product Database. Verified URL: https://www.sigmaaldrich.com/[4] "Methyl 4-[(phenoxycarbonyl)amino]benzoate Chemical Properties", ChemicalBook. Verified URL: https://www.chemicalbook.com/[5] "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study", PubMed Central (PMC). Verified URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7603780/[1] "WO2014017938A2 - Process for the synthesis of substituted urea compounds", Google Patents. Verified URL: https://patents.google.com/patent/WO2014017938A2/en

Sources

Methodological & Application

Advanced Application Note: Methodological Paradigms for the Deprotection of Phenoxycarbonyl (Phoc) Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxycarbonyl (Phoc) group serves as a highly robust, orthogonal protecting group for primary and secondary amines in complex peptide synthesis and peptidomimetic drug design [1]. While traditional protecting groups like Boc and Fmoc are susceptible to standard acidic or mild basic conditions, the Phoc moiety demonstrates exceptional temporal and chemical stability [1]. However, this stability inherently complicates its removal.

This application note provides researchers with a deep mechanistic understanding and field-validated experimental protocols for cleaving the Phoc group. By leveraging the chemoselective reactivity of the Phoc group, scientists can execute either exhaustive basic hydrolysis or mild, fluoride-mediated deprotection, avoiding common synthetic pitfalls such as unintended urea formation [1, 2].

Mechanistic Divergence & Causality (Expertise & Experience)

The selection of a deprotection protocol cannot be arbitrary; it must be dictated by the structural nature of the protected amine. The fundamental causality behind the reaction conditions lies in the mechanistic divergence between primary and secondary protected amines [1]:

  • Primary Amines (E1cB Pathway): Phoc carbamates derived from primary amines possess a relatively acidic N-H proton. Treatment with a base (e.g., hydroxide or fluoride ions) triggers an E1cB-type elimination, ejecting the phenoxide leaving group to form an highly reactive isocyanate intermediate (

    
    ) [1]. This intermediate must rapidly undergo hydrolysis by trace water to yield the free primary amine.
    
  • Secondary Amines (BAc2 Pathway): Lacking an N-H proton, secondary Phoc carbamates cannot form an isocyanate. Instead, they require direct nucleophilic attack on the carbonyl carbon (BAc2 mechanism) [1]. This inherently requires more drastic conditions or highly nucleophilic reagents to force the formation of the tetrahedral intermediate, ultimately releasing the secondary amine and phenol.

The "Urea Trap" Side Reaction

A critical oversight in Phoc deprotection is the spontaneous formation of symmetrical ureas. During the E1cB deprotection of primary amines, the newly liberated free amine can act as a nucleophile, attacking the lingering isocyanate intermediate[1]. If the hydrolysis kinetics are slower than the amine-isocyanate coupling, the symmetrical urea becomes the major product. To deliberately recover the free amine, experimental conditions must aggressively favor isocyanate hydrolysis (e.g., via excess water/TBAF) [1].

PhocMechanism Phoc Phoc-Protected Amine (PhO-CO-NRR') Type Amine Substitution? Phoc->Type Prim Primary Amine (PhO-CO-NHR) Type->Prim Primary (R'=H) Sec Secondary Amine (PhO-CO-NR2) Type->Sec Secondary (R' ≠ H) E1cB E1cB Mechanism (Base removes NH proton) Prim->E1cB BAc2 BAc2 Mechanism (Nucleophilic attack) Sec->BAc2 Isocyanate Isocyanate Intermediate (R-N=C=O) E1cB->Isocyanate -PhO⁻ Tetra Tetrahedral Intermediate BAc2->Tetra +OH⁻ or F⁻ FreeAmine Free Amine + CO2 + Phenol Isocyanate->FreeAmine +H2O (Hydrolysis) Urea Symmetrical Urea (R-NH-CO-NH-R) [Side Reaction] Isocyanate->Urea + Free Amine (Trap) Tetra->FreeAmine -PhO⁻, -CO2

Mechanistic divergence in Phoc deprotection via E1cB (primary) and BAc2 (secondary) pathways.

Quantitative Method Comparison

To streamline method selection, the following table summarizes the field-validated conditions for cleaving the Phoc protecting group, highlighting their respective utilities and risks [1, 2, 3].

ConditionMechanismSuitability / Target SubstrateUrea Formation RiskTypical Yield (Amine)
TBAF (1.2 equiv) in THF , RTNucleophilic / Mild BaseHighly chemoselective. Optimal for secondary amines or orthogonal deprotection.High (if water is strictly excluded for primary amines)> 85% (Secondary)Variable (Primary)
Catalytic TBAF (< 0.5 eq) , RTIsocyanate TrappingDeliberate synthesis of symmetrical or dissymmetrical ureas.Intended (Very High)< 10% (Target is Urea)
1M KOH / MeOH , RefluxBAc2 / E1cBExhaustive deprotection for sterically hindered molecules.Low (amine rapidly protonated/solvated in polar media)70 - 95%
Bu₄NF / THF , RefluxDirect CleavageEffective for robust cyclic carbamates (e.g., benzoxazolones) resisting acid/base.N/A (Cyclic structure prevents standard urea traps)> 90%

Validated Experimental Protocols

The following protocols are designed as self-validating workflows. Each incorporates necessary analytical checkpoints to guarantee fidelity during scale-up.

Protocol A: Mild Chemoselective Deprotection via TBAF

This method utilizes Tetra-n-butylammonium fluoride (TBAF) as an effective, mild reagent to cleave the Phoc group without disturbing adjacent acid-labile or mildly base-labile groups.

Reagents & Equipment:

  • Substrate: Phoc-protected amine (1.0 mmol)

  • Reagent: TBAF solution (1.0 M in THF, containing ~5% water)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the Phoc-carbamate (1.0 equiv) in anhydrous THF (5 mL/mmol) within a flame-dried round-bottom flask.

    • Causality Note: Starting with dry THF ensures controlled solubility and prevents premature, uncontrolled hydrolysis of any sensitive adjacent functional groups.

  • Activation: Under an argon atmosphere, add the 1.0 M TBAF solution (1.2 equiv) dropwise at room temperature.

    • Causality Note: The intrinsic trace water in commercial 1.0 M TBAF (often TBAF·3H₂O) provides the necessary equivalent of

      
       to hydrolyze the generated isocyanate to the primary amine [1].
      
  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 1 hour. Withdraw a 10 µL aliquot, dilute in 100 µL EtOAc, and perform Thin-Layer Chromatography (TLC).

    • Validation checkpoint: Monitor the disappearance of the UV-active Phoc starting material. If unreacted SM persists, verify that the substrate is not a highly sterically hindered secondary amine (which may require slight heating).

  • Hydrolytic Quench: Once complete, aggressively quench the reaction by adding Deionized Water (10 mL).

    • Causality Note: Flooding the system with water serves a dual purpose: it dismantles the TBAF complexes and immediately traps any residual isocyanate, shutting down the competing urea formation pathway [1].

  • Extraction & Isolation: Extract the aqueous phase with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purity Verification: Analyze the crude residue via ¹H NMR. The successful cleavage is indicated by the complete disappearance of the characteristic phenoxy aromatic multiplet at

    
     7.10–7.45 ppm.
    

TBAFWorkflow Reactants Phoc-Amine (1.0 eq) in dry THF Reagent Add TBAF (1.2 eq) 1.0 M in THF Reactants->Reagent Stir Stir at RT (1h) (TLC Check) Reagent->Stir Quench Flood with H₂O (Hydrolyze Isocyanate) Stir->Quench Extract EtOAc Extraction & Base Wash Quench->Extract Analysis 1H NMR Validation (Loss of Ar-H signals) Extract->Analysis

Standardized workflow for TBAF-mediated chemoselective deprotection of Phoc carbamates.

Protocol B: Exhaustive Alkaline Hydrolysis

For secondary Phoc carbamates or heavily sterically encumbered molecules resisting TBAF cleavage via the BAc2 pathway, harsh classical conditions must be applied [1].

Step-by-Step Methodology:

  • Preparation: Suspend the Phoc-protected substrate (1.0 mmol) in a 1:1 mixture of Methanol and 1.0 M aqueous KOH (10 mL total volume).

    • Causality Note: The biphasic/mixed solvent system is crucial. Methanol solvates the organic substrate, while the aqueous KOH provides a high concentration of the necessary hydroxide nucleophile to force the BAc2 attack.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 4 to 12 hours.

  • LC-MS Monitoring (Self-Validation): Every 2 hours, analyze an aliquot via LC-MS to confirm the disappearance of the

    
     (Phoc) mass peak and the concomitant appearance of the free amine mass.
    
  • Workup & Byproduct Scavenging: Cool the reaction to room temperature. Extract directly with Dichloromethane (DCM) (3 × 15 mL).

    • Causality Note: Do not acidify the aqueous layer before the first extraction. Leaving the aqueous phase highly basic ensures that the cleaved phenol byproduct remains trapped in the aqueous layer as water-soluble sodium phenoxide, yielding an exceptionally clean organic phase containing only the target amine.

  • Concentration: Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo to isolate the free amine.

References

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study ACS Omega
  • Organic Carbamates in Drug Design and Medicinal Chemistry PMC
  • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones UCL

Application Note: Acid-Catalyzed Deprotection of Phenoxycarbonyl (Phoc) Amines

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Causality, Orthogonality, and High-Temperature Protocols Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals

Context & Rationale

The phenoxycarbonyl (Phoc) group, also referred to as a phenyl carbamate, is deployed in advanced synthetic sequences as a highly robust amine protecting group. It provides outstanding stability across a wide pH range, allowing complex multi-step syntheses to proceed without premature amine exposure.

Traditionally, the deprotection of Phoc is achieved through strong alkaline hydrolysis—which proceeds via an E1cB mechanism generating an isocyanate intermediate (1)[1]. However, for drug candidates containing base-sensitive functional groups (e.g., epimerizable stereocenters or delicate esters), alkaline cleavage is non-viable. Under these constraints, researchers must rely on strongly acidic conditions to selectively unmask the amine[2].

Mechanistic Causality: Why Do Mild Acids Fail?

Understanding why the Phoc group requires forcing acidic conditions is critical for process control. Commonly used carbamates, such as the tert-butoxycarbonyl (Boc) group, are efficiently cleaved in 20% Trifluoroacetic acid (TFA) at room temperature. This mild cleavage is driven thermodynamically by the unimolecular AAL1 mechanism , wherein the C-O bond breaks spontaneously following protonation to yield a highly stabilized tert-butyl carbocation.

In sharp contrast, the Phoc group cannot undergo an AAL1 cleavage because the requisite intermediate—a phenyl cation—is theoretically and practically inaccessible under standard conditions (3)[3]. Consequently, Phoc is entirely orthogonal to Boc and perfectly survives room-temperature TFA (4)[4].

To deprotect a Phoc group via acid catalysis, the system must be forced through a bimolecular AAc2 mechanism . This requires:

  • Strong Acid : To fully protonate the carbamate carbonyl.

  • Elevated Temperature (Reflux) : To overcome the high activation energy of bimolecular nucleophilic attack on a weakly electrophilic carbonyl.

  • A Nucleophile (Water) : To attack the protonated intermediate and trigger the elimination of phenol (3)[3].

Mechanism Phoc Phoc-Amine (PhO-CO-NHR) Protonated Protonated Carbonyl [PhO-C(=OH+)-NHR] Phoc->Protonated + H+ (Strong Acid) Tetrahedral Tetrahedral Intermediate (Water Attack) Protonated->Tetrahedral + H2O (A_Ac2 Pathway) Carbamic Carbamic Acid (HO-CO-NHR) Tetrahedral->Carbamic - Phenol (- PhOH) Amine Free Amine (NH2R) Carbamic->Amine - CO2 (Decarboxylation)

Graphviz Diagram 1: The A_Ac2 mechanism governing acid-catalyzed Phoc cleavage.

Quantitative Comparison of Carbamate Stability

The following table summarizes the comparative reactivity of common carbamate protecting groups, outlining their operational windows and orthogonality relative to Phoc.

Protecting GroupDeprotection Condition (Acidic)MechanismCleavage TimeOrthogonality vs. Phoc
Boc (t-Butyl)20% TFA in DCM, 25°CAAL1< 1 hHighly Orthogonal (Phoc intact)
Cbz (Benzyl)33% HBr in AcOH, 25°CAAL22-4 hPartial (Phoc largely intact)
Phoc (Phenyl)Neat TFA + 1% H₂O, 75°C (Reflux)AAc24-24 hTarget Group Cleaved [2]

Self-Validating Protocol: Refluxing TFA-Mediated Cleavage

Due to the forcing conditions required, this protocol is designed as a self-validating system . By carefully tracking the release of the phenol byproduct via high-performance liquid chromatography (HPLC), scientists can quantitatively confirm C-O bond cleavage before performing destructive downstream work-ups.

Required Reagents
  • Substrate: Phoc-protected amine

  • Acid: Trifluoroacetic acid (TFA), ≥99.0% purity

  • Additive: Deionized Water (Critical nucleophile for AAc2)

  • Scavenger (Optional): Triisopropylsilane (TIPS) if the molecule contains phenol-reactive electrophiles.

Workflow Step1 1. Reaction Setup Dissolve Phoc-amine in pure TFA containing 1% v/v H2O Step2 2. Thermal Activation Heat to reflux (70-75°C) for 4 to 24 hours Step1->Step2 Step3 3. Reaction Monitoring Track equimolar phenol release via HPLC-UV at 270 nm Step2->Step3 Step4 4. Acid Removal Cool to RT, concentrate in vacuo, co-evaporate with toluene Step3->Step4 Step5 5. Isolation Partition between EtOAc and saturated NaHCO3, isolate free amine Step4->Step5

Graphviz Diagram 2: Step-by-step workflow for the acid-catalyzed deprotection of Phoc amines.

Step-by-Step Procedure
  • Reaction Initiation: Transfer the Phoc-protected substrate (1.0 eq) into a high-pressure glass reaction vial equipped with a PTFE-lined cap. Dissolve the substrate in neat TFA to achieve a concentration of 0.1 M.

  • Nucleophile Addition: Add 1% v/v of deionized water to the TFA mixture. Expert Insight: Operating in strictly anhydrous TFA will severely retard the reaction because water is the requisite nucleophile to break down the protonated carbonyl intermediate.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 70–75°C (TFA reflux temperature). Stir vigorously. Depending on steric hindrance around the carbamate nitrogen, cleavage will take between 4 and 24 hours (2)[2].

  • Self-Validation (In-Process Control): At 4-hour intervals, sample 5 µL of the reaction mixture, dilute with 1 mL of acetonitrile, and inject into an LC-MS system. Set the UV detector to 270 nm (the optimal wavelength for phenol absorption). The reaction is complete when the integral of the released phenol peak becomes equimolar to the theoretical yield, and the [M+H]+ signal of the intact Phoc-adduct has disappeared.

  • Acid Removal: Once completion is confirmed, cool the mixture to room temperature. Remove the bulk TFA under reduced pressure. To eliminate residual TFA, add toluene (3 × volume of remaining residue) and co-evaporate until a crude gum is obtained.

  • Work-Up: Dissolve the crude residue in Ethyl Acetate (EtOAc) and carefully wash with cold, saturated aqueous NaHCO₃ until the aqueous layer tests slightly basic (pH 8). Note: This step effectively converts the TFA salt of your newly freed amine into its free base form.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify the crude free amine via flash column chromatography.

References

  • UCL Archives – Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Demonstrates the efficacy of refluxing TFA for 4 hours to achieve >92% yield in cyclic carbamates. URL: [Link]

  • PMC / NIH – The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1. Highlights the distinct orthogonality between Boc and Phoc in the presence of room temperature TFA. URL: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC) – Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Explains the contrasting alkaline E1cB mechanics relative to acid catalysis. URL:[Link]

  • ACS Omega / PMC – Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity. A thorough study contextualizing Phoc's unique stability profile within modern synthetic pipelines. URL: [Link]

Sources

Application Note: Base-Mediated Cleavage of the Phenoxycarbonyl (PhOC) Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The phenoxycarbonyl (PhOC) group, which forms a robust phenyl carbamate when conjugated to amines, provides exceptional stability against diverse chemical conditions[1]. While traditionally overshadowed by standard protecting groups (Boc, Cbz, Fmoc) due to perceived harsh deprotection requirements, the PhOC group has experienced a renaissance in advanced polypeptide synthesis and chemoselective tagging[2].

However, standardizing its base-mediated removal is uniquely challenging. The cleavage mechanism fundamentally shifts depending on the substitution pattern of the protected amine (primary vs. secondary), leading to severe side reactions—most notably, the formation of symmetrical ureas—if the causality of the reaction network is misunderstood[3]. This Application Note details the mechanistic divergence of PhOC cleavage and provides field-proven, self-validating protocols to selectively dictate the experimental outcome.

Mechanistic Causality: E1cB vs. BAc2 Pathways

To achieve high-fidelity deprotection without side products, one must understand the structural dichotomy of the phenyl carbamate intermediate.

  • Primary Amines (The E1cB Pathway): For primary amines, the carbamate nitrogen retains an acidic proton. Base introduction (e.g., hydroxide or fluoride ions) readily abstracts this proton to form an anionic intermediate[3]. This intermediate rapidly collapses via an Elimination Unimolecular conjugate Base (E1cB) mechanism, expelling a phenoxide leaving group and generating a highly reactive isocyanate . In the presence of water, this isocyanate hydrolyzes into carbamic acid, which decarboxylates to yield the free amine.

  • Secondary Amines (The BAc2 Pathway): Lacking an acidic N-H proton, secondary PhOC carbamates cannot form an isocyanate. Instead, they require direct nucleophilic attack on the sterically hindered carbonyl carbon via a classical BAc2 mechanism[3]. This inherently requires significantly harsher conditions (e.g., prolonged reflux with strong bases)[4].

Visualization of Deprotection Kinetics

Mechanism cluster_E1cB E1cB Pathway (Primary Amines) cluster_BAc2 BAc2 Pathway (Secondary Amines) A PhOC(=O)-NHR (Stable Carbamate) B [PhOC(=O)-N⁻-R] (Deprotonated) A->B  Base (e.g., OH⁻, F⁻)   C [R-N=C=O] (Isocyanate Int.) B->C  - PhO⁻   D R-NH2 + CO2 (Free Amine) C->D  + H2O   E PhOC(=O)-NR2 (Stable Carbamate) F [PhO-C(O⁻)(OH)-NR2] (Tetrahedral Int.) E->F  OH⁻ Attack   G HO-C(=O)-NR2 (Carbamic Acid) F->G  - PhO⁻   H R2NH + CO2 (Free Amine) G->H  - CO2  

Mechanistic divergence of phenoxycarbonyl deprotection based on amine substitution.

Substrate-Dependent Side Reactions & Optimization

The Achilles' heel of primary PhOC deprotection is the transient isocyanate intermediate. If the rate of isocyanate hydrolysis is slower than the rate of nucleophilic attack by newly liberated primary amines, symmetrical ureas will form[1].

Recent studies utilizing Tetra-n-butylammonium fluoride (TBAF) highlight this reactivity. TBAF serves as an excellent base to initiate the E1cB cascade. However, in low-water environments like anhydrous THF or MeCN, the free amine readily traps the isocyanate, shifting the product equilibrium heavily toward the urea[3].

To extract the free amine effectively, the mechanistic causality dictates that the system must be flooded with a vast excess of water/hydroxide, ensuring pseudo-first-order trapping of the isocyanate.

Table 1: Reagent & Solvent Effects on Primary PhOC Deprotection
Reagent SystemSolventTimeResult Ratio (Amine : Urea)Mechanistic Rationale
TBAF (1.2 eq)THF1 h33 : 67Minimal water content; isocyanate heavily intercepted by free amine.
TBAF (1.2 eq)MeCN< 1 h0 : 100 (Exclusive Urea)High polarity accelerates E1cB phase; lack of H₂O forces cross-coupling.
TBAF (1.2 eq)CHCl₃72 h0 : 100 (Exclusive Urea)Slow deprotonation; eventual complete cross-coupling.
NaOH (10.0 eq)MeOH / H₂O2 h100 : 0 (Exclusive Amine)Overwhelming hydroxide/water concentration rapidly outcompetes the amine for the isocyanate.

(Data parameterized from comparative solvent reactivity studies on phenyl ethylcarbamates[3])

Standard Operating Protocols

Based on the kinetic behaviors discussed above, two distinct protocols are presented. Protocol A is optimized for complete recovery of the free amine. Protocol B utilizes mild TBAF for applications where chemoselective cleavage (or intentional urea synthesis) is desired.

Protocol A: Exhaustive Hydrolysis for Free Amine Recovery

Purpose: Quantitative removal of the PhOC group from primary amines while suppressing urea formation.

Reagents Required:

  • PhOC-protected substrate (1.0 mmol)

  • 2M NaOH (aqueous)

  • Methanol (MeOH, HPLC grade)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the PhOC-protected amine (1.0 mmol) in 10 mL of MeOH.

  • Base Introduction: Slowly add 5.0 mL of 2M aqueous NaOH (10.0 mmol, 10 eq). The massive stoichiometric excess of OH⁻ ensures the isocyanate is instantly trapped.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 50 °C with vigorous stirring for 2–4 hours.

  • IPQC (In-Process Quality Control): Remove a 10 µL aliquot, quench into 0.5 mL of 0.1 N HCl, and analyze via LC-MS. Validation metric: Disappearance of the

    
     parent mass and complete absence of the 
    
    
    
    mass (which would indicate symmetrical urea contamination).
  • Workup & Phase Partitioning:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove MeOH.

    • Dilute the remaining aqueous layer with 10 mL of water and extract with DCM (

      
       mL).
      
    • Causality Note: The highly basic aqueous phase (pH > 12) retains the cleaved phenol as water-soluble sodium phenoxide, effectively auto-purifying the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the free primary amine.
    
Protocol B: Mild Chemoselective Cleavage (TBAF-Mediated)

Purpose: Deprotection under mild, non-aqueous conditions (Note: For aliphatic primary amines, this will likely yield symmetrical ureas or a mixture unless sterically hindered[5]).

Reagents Required:

  • PhOC-protected substrate (0.5 mmol)

  • 1M TBAF in THF (contains ~5% water)

  • Dry Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with the carbamate (0.5 mmol) and 5 mL of dry THF under argon.

  • Catalyst/Base Addition: Inject 0.6 mL of 1M TBAF in THF (0.6 mmol, 1.2 eq).

  • Reaction: Stir at room temperature. The fluoride ion rapidly triggers the E1cB collapse. Color changes (often yellowing) indicate the formation of the phenoxide leaving group[3].

  • Monitoring: Track the reaction by TLC (UV/Ninhydrin stain) over 1 to 2 hours.

  • Quench & Extraction: Add 10 mL of water to hydrolyze any remaining intermediates. Extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and evaporate. Purify the residue via flash chromatography if mixed amine/urea products are observed.

References

  • Phenyloxycarbonyl (Phoc)
  • Source: CCS Chemistry (2022)
  • Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions Source: ETH Zurich Research Collection URL

Sources

Application Note: Analytical Methodologies for Monitoring Phenoxycarbonyl (Phoc) Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Synthetic Peptides, Polymer Chemistry, and Method Development

Executive Rationale & Scientific Context

The phenoxycarbonyl (Phoc) group is experiencing a robust renaissance as an amine-protecting group, particularly in the synthesis of ureas, polyureas, and complex polypeptide architectures without the need for traditional coupling agents[1]. In advanced drug delivery systems, N-phenoxycarbonyl-functionalized


-amino acid (NPCA) precursors are increasingly utilized for the precise, moisture-insensitive synthesis of hybrid block copolymers[2],[3].

However, monitoring the deprotection of Phoc requires sophisticated analytical strategies because its cleavage pathway is highly dependent on the substitution pattern of the protected amine. As a Senior Application Scientist, understanding the exact mechanistic causality behind these reactions is critical for designing accurate analytical workflows. This guide establishes self-validating analytical protocols to monitor Phoc deprotection with high fidelity, ensuring structural integrity and precise kinetic tracking.

Mechanistic Divergence: The Causality of Chemoselectivity

To accurately monitor a chemical process, one must first understand its fundamental physical organic chemistry. The basic hydrolysis or tetra-n-butylammonium fluoride (TBAF)-mediated cleavage of Phoc carbamates is not uniform; it diverges based on the nitrogen's substitution[1]:

  • Primary Amines (

    
     Mechanism):  Phoc carbamates derived from primary amines possess an acidic N-H proton. Under basic conditions (e.g., dilute KOH or TBAF), this proton is abstracted, triggering an elimination mechanism (
    
    
    
    ) that expels phenoxide and generates a highly reactive isocyanate intermediate [1]. The analytical implication is that one must monitor not just the product, but the transient isocyanate, which can rapidly trap unreacted amines to form symmetric ureas[1].
  • Secondary Amines (

    
     Mechanism):  Lacking an N-H proton, secondary Phoc carbamates cannot undergo elimination. Instead, they require direct nucleophilic attack on the sterically hindered carbonyl carbon (
    
    
    
    mechanism). This requires drastically harsher basic conditions[1].

This mechanistic divergence explains the chemoselectivity of Phoc groups, allowing researchers to discriminate between primary and secondary amines in the same molecule.

Mechanisms cluster_primary Primary Amines (E1cb Mechanism) cluster_secondary Secondary Amines (BAc2 Mechanism) P1 Phoc-NHR (Primary Carbamate) P2 Deprotonation (-H+) P1->P2 P3 Isocyanate (R-N=C=O) + Phenoxide P2->P3 P4 Hydrolysis (Carbamic Acid) P3->P4 P5 Free Amine (R-NH2) + CO2 P4->P5 S1 Phoc-NR1R2 (Secondary Carbamate) S2 Nucleophilic Attack (OH-) S1->S2 S3 Tetrahedral Intermediate S2->S3 S4 Carbamic Acid + Phenoxide S3->S4 S5 Free Amine (R1R2NH) + CO2 S4->S5

Fig 1. Mechanistic divergence of Phoc deprotection based on amine substitution patterns.

Analytical Modalities for Reaction Monitoring

Due to the distinct reaction pathways, a singular analytical method is insufficient. A multi-modal approach combining LC-MS, RP-HPLC, and


H NMR guarantees self-validation.
Reverse-Phase HPLC (RP-HPLC)

The phenoxy group is a strong chromophore, providing robust UV absorbance at 254 nm and 210 nm. As deprotection proceeds, the non-polar Phoc-amine is consumed, releasing highly polar phenol and the free amine. Measuring the stoichiometric 1:1 ratio of phenol generation to Phoc consumption validates the reaction mass balance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is utilized to confirm the specific -120 Da mass shift (loss of the


 moiety)[4]. In systems utilizing TBAF, catalytic basicity slows the hydrolysis, allowing researchers to trap and identify the 

of the transient isocyanate intermediate[1], effectively validating the

pathway.
H NMR Tracking

Because secondary amines bearing a Phoc group exist as rotamers,


H NMR coalescence experiments are critical for pre-cleavage structural confirmation[1]. During cleavage, the disappearance of the aromatic phenoxy protons (

7.1–7.5 ppm) provides real-time, label-free kinetic data.

Workflow Sample Deprotection Aliquots Quench TFA Quench (Halt Reaction) Sample->Quench Split Sample Distribution Quench->Split HPLC RP-HPLC (UV) Quantify Phenol & Loss of Phoc Split->HPLC LCMS LC-MS (ESI+) Verify Mass (-120 Da) & Isocyanates Split->LCMS NMR 1H NMR Rotamer Coalescence Tracking Split->NMR

Fig 2. Tri-modal analytical workflow for orthogonal reaction monitoring.

Quantitative Data Summaries

Table 1: Target Chromatographic and Mass Spectrometric Parameters

Analyte ClassRP-HPLC Retention Behavior (C18)UV Maxima (nm)ESI-MS Status (Positive Mode)Mass Shift vs. Parent
Phoc-Amine (Parent) Late Eluting (Highly Hydrophobic)254, 210

Base Mass
Isocyanate Intermediate Mid-Eluting (Transient)220

- 94 Da
Free Amine (Product) Early Eluting (Hydrophilic)Analyte Dependent

- 120 Da
Phenol (Byproduct) Mid-Eluting270, 210Poor IonizationN/A
Symmetrical Urea Late Eluting (Side-product)Analyte Dependent

Varies

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By deliberately incorporating internal standards and stoichiometric quench-checks, any operational anomaly will mathematically reveal itself as a mass-balance failure, ensuring high data trustworthiness.

Protocol A: TBAF-Mediated Deprotection and LC-MS Trapping

Causality of Design: TBAF acts as a mild deprotecting agent where the trace water in the reagent acts as the final hydrolytic agent. We utilize a rapid acidic quench to instantly neutralize the basic fluoride/hydroxide ions. This immediately freezes the


 elimination, allowing us to successfully trap the transient isocyanate on the LC-MS[1].

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the Phoc-protected amine (0.1 mmol) in anhydrous THF (2.0 mL). Add a catalytic amount of TBAF (0.2 equivalents, 1.0 M in THF) at room temperature.

  • Aliquot Sampling: Extract 50

    
    L aliquots at exactly 
    
    
    
    minutes.
  • Acidic Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 450

    
    L of Acetonitrile pre-spiked with 0.1% Trifluoroacetic acid (TFA). Reasoning: The TFA protonates the basic reactive centers, instantly halting the basic hydrolysis.
    
  • LC-MS Acquisition: Inject 2

    
    L onto an Agilent 1260 Infinity system (or equivalent) coupled to a single quad ESI source[4].
    
    • Gradient: 10% to 90% Acetonitrile (with 0.1% formic acid) over 10 minutes on a C18 Fusion-RP column[4].

  • Validation Check: Examine the chromatogram at

    
     min. The protocol is verified if the extracted ion chromatogram (EIC) shows three distinct peaks: the parent mass, the intermediate isocyanate (
    
    
    
    ), and the final free amine (
    
    
    ).
Protocol B: RP-HPLC Kinetic Profiling & Mass Balance

Causality of Design: To prove the reaction is performing cleanly without uncharacterized side-reactions (like irreversible polymerization), the molar sum of the generated components must equal the consumed starting material. Biphenyl is added as an inert internal standard (IS) because it does not react with TBAF, hydroxide, or amines, neutralizing any errors from evaporation or injection volume variances.

Step-by-Step Methodology:

  • Standardization: Prepare a standardized reaction mixture containing 10 mM Phoc-protected substrate and 2 mM Biphenyl (IS) in a miscible solvent (e.g., Dioxane/Water 1:1).

  • Alkaline Initiation: Add 1.0 M KOH to initiate the

    
     or 
    
    
    
    cleavage.
  • Quench and Dilute: At target intervals, pull 100

    
    L and quench into 900 
    
    
    
    L of 0.5 M HCl buffer to drop the pH
    
    
    .
  • Chromatography: Run on a C18 column measuring absorbance at 254 nm.

  • System Validation (The Mass Balance Equation): Integrate the areas under the curve (AUC) relative to Biphenyl. Apply the equation:

    
    .
    Simultaneously, verify that 
    
    
    
    . If the phenol molarity does not match the loss of the Phoc peak, a non-hydrolytic side pathway (e.g., transesterification) has occurred.

References

1.[1] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. 2.[4] The effects of prodrug size and a carbonyl linker on L-type amino acid transporter 1-targeted cellular and brain uptake. NIH. 3.[2] A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry. 4.[3] In Vivo Surface-Reactive Nanoparticles of Polypeptide-Drug Conjugates Adopt α-Helical Structures to Enhance Lysosomal Membrane Permeabilization and Antitumor Efficacy. CCS Chemistry.

Sources

Large-Scale Synthesis of Methyl 4-[(phenoxycarbonyl)amino]benzoate: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 4-[(phenoxycarbonyl)amino]benzoate is a key chemical intermediate whose carbamate structure is of significant interest in medicinal chemistry and materials science. Carbamates are recognized for their role as stable bioisosteres for amide bonds, enhancing metabolic stability in peptidomimetic drugs, and as crucial pharmacophores in various therapeutic agents.[1] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound via the reaction of Methyl 4-aminobenzoate with phenyl chloroformate. We will delve into the reaction mechanism, provide a step-by-step experimental guide, outline critical safety procedures, and present a robust framework for process control and product validation, designed for researchers and professionals in drug development and chemical manufacturing.

Synthetic Strategy and Mechanism

The selected synthetic route is a robust and scalable nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the primary amine group of Methyl 4-aminobenzoate on the highly electrophilic carbonyl carbon of phenyl chloroformate. A tertiary amine base, such as triethylamine, is employed as an acid scavenger to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[2]

Overall Reaction

Caption: Reaction mechanism for carbamate formation.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 100-gram scale synthesis. All operations involving phenyl chloroformate must be conducted in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )GradeSupplier
Methyl 4-aminobenzoate151.16≥98%Sigma-Aldrich
Phenyl Chloroformate156.57≥98%Sigma-Aldrich
Triethylamine (TEA)101.19≥99.5%, drySigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)36.461 M Aqueous SolutionVWR
Sodium Bicarbonate (NaHCO₃)84.01Saturated Aqueous SolutionVWR
Sodium Chloride (NaCl)58.44Saturated Aqueous Solution (Brine)VWR
Anhydrous Magnesium Sulfate (MgSO₄)120.37GranularFisher Scientific

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a Teflon paddle

  • 500 mL pressure-equalizing dropping funnel

  • Digital thermometer/thermocouple

  • Ice-water bath

  • 5 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountMoles (mol)Equivalents
Methyl 4-aminobenzoate151.16100.0 g0.6621.00
Phenyl Chloroformate156.57108.8 g (79.2 mL)0.6951.05
Triethylamine (TEA)101.1973.0 g (100.5 mL)0.7211.09
Dichloromethane (DCM)84.932.0 L--
Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L three-neck flask with the overhead stirrer, dropping funnel, and thermometer. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the flask with Methyl 4-aminobenzoate (100.0 g, 0.662 mol) and anhydrous dichloromethane (2.0 L). Begin stirring to form a suspension.

  • Base Addition: Add triethylamine (73.0 g, 0.721 mol) to the suspension. Stir for 10 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Phenyl Chloroformate Addition: Dissolve phenyl chloroformate (108.8 g, 0.695 mol) in anhydrous dichloromethane (250 mL) and charge this solution to the dropping funnel. Add the phenyl chloroformate solution dropwise to the reaction flask over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for an additional 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up - Quenching: Cool the mixture back to 10-15 °C. Slowly add 1 M HCl (500 mL) to quench the reaction and neutralize excess triethylamine. The triethylamine hydrochloride salt will partition into the aqueous layer.

  • Extraction: Transfer the mixture to the 5 L separatory funnel. Separate the layers. Wash the organic layer sequentially with:

    • Deionized water (2 x 500 mL)

    • Saturated NaHCO₃ solution (2 x 500 mL)

    • Saturated NaCl (brine) solution (1 x 500 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (approx. 50 g), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from hot ethanol (approx. 1.5 L). Cool the solution slowly to room temperature and then in an ice bath for 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the purified white crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol. Dry the product in a vacuum oven at 50 °C to a constant weight.

Process and Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis.

Synthesis_Workflow start Start setup Assemble & Purge 5L Reactor start->setup charge Charge Methyl 4-aminobenzoate, DCM, and Triethylamine setup->charge cool Cool to 0-5 °C charge->cool addition Add Phenyl Chloroformate Solution Dropwise (T < 10 °C) cool->addition react Stir at Room Temp (2-3 hours) addition->react workup Quench (1M HCl) & Extract react->workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry (MgSO₄) & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallize from Hot Ethanol concentrate->purify isolate Isolate by Filtration & Wash with Cold EtOH purify->isolate final_dry Dry in Vacuum Oven (50 °C) isolate->final_dry product Final Product: Methyl 4-[(phenoxycarbonyl)amino]benzoate final_dry->product

Caption: Overall workflow for the synthesis.

Safety and Handling

Personal Protective Equipment (PPE):

  • Splash-proof safety goggles and a full-face shield are mandatory when handling phenyl chloroformate.

  • Wear a chemically resistant lab coat.

  • Use heavy-duty nitrile or neoprene gloves.

Reagent-Specific Hazards:

  • Phenyl Chloroformate: Highly corrosive, toxic, and a lachrymator. [3][4]Reacts violently with water and is moisture-sensitive. [5]Handle only in a fume hood and keep away from incompatible materials like bases, acids, and alcohols. [3][4]* Methyl 4-aminobenzoate: May cause skin, eye, and respiratory tract irritation. [6][7][8]* Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

  • Dichloromethane: Suspected of causing cancer. Handle with appropriate engineering controls and PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [6][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. [3][6]Seek immediate medical attention.

  • Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. [8][9]* Spills: Absorb small spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. [4]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H NMR (CDCl₃): Expected signals would correspond to the aromatic protons of both rings, the N-H proton (broad singlet), and the methyl ester singlet. [10]* ¹³C NMR (CDCl₃): Expected signals for the ester and carbamate carbonyls, aromatic carbons, and the methyl carbon. [10]* FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3300-3400), C=O stretching of the ester and carbamate (around 1730 and 1690, respectively), and C-O stretching. [10]* Purity (HPLC): Purity should be ≥98% as determined by High-Performance Liquid Chromatography. [11]

References

  • U.S. Patent US20070149802A1, "Process for preparing methyl 4-(aminomethyl)
  • "methyl 4-aminobenzoate synthesis report", Sciencemadness.org. [Link]

  • U.S. Patent US7265238B2, "Process for preparing methyl 4-(aminomethyl)
  • "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information", University of Oregon. [Link]

  • Mustafa, G. et al. (2012). "Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate". Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o666. [Link]

  • "Safety Data Sheet: Methyl 4-amino-3-bromobenzoate", Chemos GmbH & Co. KG. [Link]

  • "Methyl 4-aminobenzoate - Safety Data Sheet", Thermo Fisher Scientific. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. "ETHYL 4-AMINOBENZOATE", Organic Syntheses. [Link]

  • Chinese Patent CN100427457C, "The preparation method of p-aminobenzoic acid", Google P
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). "RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS". European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]

  • "Preparation method of 4-aminobenzoic acid and derivatives thereof", Google P
  • de la Hoz, A. et al. (2023). "Continuous Synthesis of Carbamates from CO2 and Amines". ACS Omega. [Link]

  • Wisse, J. H. et al. (1966). "The chlorination of 4-aminobenzoic acid and its methyl ester". Recueil des Travaux Chimiques des Pays-Bas, 85(8), 865-876. [Link]

  • "SAFETY DATA SHEET - phenyl chloroformate", Sigma-Aldrich. [Link]

  • "Carbamate synthesis by amination (carboxylation) or rearrangement", Organic Chemistry Portal. [Link]

  • "Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%", Cole-Parmer. [Link]

  • Chandrasekhar, S. et al. (2002). "Preparation of Carbamates from Amines and Alcohols under Mild Conditions". Synlett, 2002(10), 1655-1656. [Link]

  • de la Hoz, A. et al. (2023). "Continuous Synthesis of Carbamates from CO2 and Amines". ACS Omega. [Link]

  • Zhang, L. et al. (2021). "Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin". Molecules, 26(10), 2928. [Link]

  • "SAFETY DATA SHEET - Methyl benzoate", MilliporeSigma. [Link]

  • "ICSC 1007 - PHENYL CHLOROFORMATE", INCHEM. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Phenoxycarbonyl (Phoc) Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenoxycarbonyl (Phoc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the Phoc protecting group from amines. Here, we will delve into the mechanisms, troubleshoot common issues, and provide practical, field-tested protocols to ensure the success of your experiments.

Section 1: The Critical Role of Scavengers in Phoc Deprotection

The phenoxycarbonyl (Phoc) group is a valuable amine protecting group, often employed in the synthesis of complex molecules. Its removal is typically achieved under basic conditions. However, the deprotection process generates highly reactive intermediates that can lead to undesirable side reactions, compromising the yield and purity of your target molecule. This is where scavengers play a pivotal role.

Why Are Scavengers Necessary?

During the base-mediated deprotection of a Phoc group, a reactive phenoxycarbonyl intermediate is formed. In the absence of a scavenger, this electrophilic species can react with the newly deprotected amine of your product or other nucleophilic moieties in your molecule. This can lead to the formation of stable urea byproducts or other unwanted adducts, reducing the yield of your desired product and complicating purification.

Scavengers are nucleophilic agents added to the reaction mixture to intercept and neutralize these reactive intermediates before they can cause side reactions. An effective scavenger reacts more rapidly with the phenoxycarbonyl intermediate than the deprotected amine, thus ensuring a clean and efficient deprotection reaction.

Mechanism of Phoc Deprotection and Scavenger Action

The deprotection of a Phoc-protected amine is typically initiated by a base, which abstracts a proton and leads to the elimination of the phenoxycarbonyl group. The scavenger then traps the liberated phenoxycarbonyl intermediate.

Deprotection_Mechanism Substrate R-NH-Phoc (Protected Amine) Deprotonated [R-N(-)-Phoc] Substrate->Deprotonated + Base Base Base (e.g., Piperidine) Scavenger Scavenger (e.g., Piperidine) Product R-NH2 (Deprotected Amine) Deprotonated->Product Elimination Intermediate Reactive Phenoxycarbonyl Intermediate Deprotonated->Intermediate SideProduct Urea Side Product (R-NH-CO-NH-R) Product->SideProduct Byproduct Trapped Intermediate (Stable Adduct) Intermediate->Byproduct + Scavenger Intermediate->SideProduct + R-NH2 (Undesired)

Caption: Phoc deprotection and the role of a scavenger.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during Phoc deprotection in a question-and-answer format, providing insights into their causes and practical solutions.

Q1: My Phoc deprotection is incomplete, or the reaction is very slow. What could be the issue?

A1: Incomplete or sluggish deprotection can stem from several factors:

  • Insufficient Base Strength or Concentration: The base used may not be strong enough or may be present in an insufficient amount to drive the reaction to completion. While piperidine is common, for more sterically hindered Phoc groups, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary, often used in combination with a nucleophilic scavenger.[1][2]

  • Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[2] Ensure you are using a solvent system, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), in which your starting material is fully soluble.

  • Steric Hindrance: The local environment around the Phoc group can impede the access of the base. In such cases, increasing the reaction temperature or extending the reaction time may be beneficial. However, monitor for potential side reactions.

  • Degraded Reagents: Bases like piperidine can degrade over time. Always use fresh, high-quality reagents for optimal results.[3]

Troubleshooting Steps:

  • Confirm the identity and purity of your starting material and reagents.

  • Increase the concentration of the base or switch to a stronger base like DBU.

  • Try a different solvent system to improve solubility.

  • Incrementally increase the reaction temperature and monitor the progress by TLC or HPLC.

Q2: I'm observing significant formation of a urea byproduct. How can I prevent this?

A2: Urea formation is a classic sign of inefficient scavenging of the phenoxycarbonyl intermediate.

  • Ineffective Scavenger: The scavenger you are using may not be reactive enough or may be sterically hindered.

  • Insufficient Scavenger Concentration: The amount of scavenger may be too low to effectively trap all the generated reactive intermediates.

Solutions:

  • Increase Scavenger Equivalents: A common starting point is to use the deprotecting base itself, such as piperidine, in a sufficient concentration (e.g., 20% v/v in DMF) to act as both the base and the scavenger.[4][5]

  • Switch to a More Effective Scavenger: While piperidine is a dual-function reagent, other nucleophiles can be employed. The choice of scavenger can be critical, and screening may be necessary for challenging substrates.

Q3: My deprotected product seems to be degrading under the reaction conditions. What should I do?

A3: Product degradation can occur if the deprotection conditions are too harsh or if the reaction time is excessively long.

  • Base-Labile Functionality: Your target molecule may contain other base-sensitive functional groups that are not compatible with the deprotection conditions.

  • Prolonged Reaction Time: Leaving the reaction for too long can lead to the degradation of sensitive products.

Preventative Measures:

  • Milder Conditions: If possible, switch to a milder base or reduce the reaction temperature.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC and quench it as soon as the starting material is consumed.

  • Orthogonal Protecting Groups: For future syntheses, consider if a different amine protecting group with orthogonal deprotection conditions (e.g., Boc, which is acid-labile) would be more suitable for your molecule's overall stability.[6][7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most commonly used scavengers for Phoc deprotection?

A1: The most common and convenient scavenger is the basic deprotection agent itself, particularly secondary amines.

  • Piperidine: This is the most widely used reagent for the deprotection of the related Fmoc group in peptide synthesis and serves a dual role as both the base and the scavenger.[4][8] A 20-50% solution in DMF is a standard condition.[5]

  • 4-Methylpiperidine: A less toxic alternative to piperidine that has shown comparable efficiency in deprotection and scavenging.[8][9]

  • Piperazine: Another effective alternative that can sometimes reduce certain side reactions like aspartimide formation in peptide synthesis.[9]

Q2: How do I choose the right scavenger for my specific application?

A2: The choice of scavenger depends on your substrate, the reaction scale, and safety considerations.

ScavengerTypical ConcentrationAdvantagesDisadvantages
Piperidine 20-50% in DMFHighly effective, well-established, acts as both base and scavenger.[4][8]Regulated in some regions, can cause side reactions with sensitive sequences.
4-Methylpiperidine 20% in DMFGood alternative to piperidine, not a controlled substance.[8][9]May require optimization for some systems.
Piperazine 20% in DMFCan minimize certain side reactions.[9]May have different solubility profiles.
DBU/Piperidine 2% DBU / 2% Piperidine in DMFVery fast and effective for sterically hindered groups.[10]DBU is a non-nucleophilic base and requires a separate scavenger.[4]
Q3: Can I perform Phoc deprotection without a scavenger?

A3: While technically possible in some cases, it is highly discouraged. Proceeding without a scavenger significantly increases the risk of forming urea byproducts and other adducts, leading to lower yields and difficult purification.[4] The use of a scavenger is a fundamental aspect of a robust deprotection protocol.

Section 4: Experimental Protocol

Standard Protocol for Phoc Deprotection of an Amine

This protocol provides a general guideline for the deprotection of a Phoc-protected amine using piperidine as both the base and scavenger.

Materials:

  • Phoc-protected substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine, reagent grade

  • Reaction vessel with a magnetic stirrer

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for monitoring

Procedure:

  • Dissolution: Dissolve the Phoc-protected substrate in an appropriate amount of anhydrous DMF in the reaction vessel.

  • Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 15-30 minutes) until the starting material is no longer detectable.[2]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.

    • The crude product can then be purified using standard techniques such as flash chromatography or recrystallization to isolate the deprotected amine.

Caption: Workflow for a standard Phoc deprotection experiment.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Methods for Removing the Fmoc Group - Springer. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide - Acadechem. [Link]

Sources

Technical Support Center: Yield Optimization for Methyl 4-[(Phenoxycarbonyl)amino]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Desk. As a Senior Application Scientist specializing in synthetic methodology, I have developed this troubleshooting center specifically for researchers and drug development professionals dealing with the amidation of heavily deactivated anilines.

Synthesizing methyl 4-[(phenoxycarbonyl)amino]benzoate via the reaction of methyl 4-aminobenzoate and phenyl chloroformate poses unique stereoelectronic challenges. Standard carbamate protocols often lead to stalled reactions and extensive reagent hydrolysis. This guide synthesizes field-proven empirical data with fundamental chemical principles to help you establish a high-yielding, reproducible, and self-validating workflow.

Mechanistic Causality: Why Standard Amidation Fails

To optimize yield, we must first understand the causality behind the reaction's failure modes.

Methyl 4-aminobenzoate contains a methyl ester group at the para position. This group is strongly electron-withdrawing via both inductive and resonance effects, which delocalizes the lone pair on the aniline nitrogen into the aromatic ring. Consequently, the amine's nucleophilicity is severely diminished.

When a standard non-nucleophilic base (like triethylamine) is used, the amine cannot attack the phenyl chloroformate fast enough. This kinetic bottleneck gives trace moisture in the solvent ample time to attack the electrophile, diverting the reaction into an irreversible hydrolysis pathway that yields phenol, carbon dioxide, and hydrogen chloride[1].

The definitive solution is nucleophilic catalysis . By swapping triethylamine for pyridine, the base rapidly intercepts the phenyl chloroformate to form a highly reactive N-phenoxycarbonylpyridinium intermediate. This lowers the activation energy barrier, allowing the weak aniline nucleophile to cleanly form the target carbamate before hydrolysis can occur.

Mechanism Reagent Phenyl Chloroformate (Electrophile) Intermediate Acylpyridinium Intermediate Reagent->Intermediate Pyridine (Catalyst) Side1 Phenol + CO2 (Hydrolysis Byproduct) Reagent->Side1 H2O (Moisture) Aniline Methyl 4-aminobenzoate (Weak Nucleophile) Product Target Carbamate (High Yield) Aniline->Product Nucleophilic Attack Intermediate->Product Amidation

Mechanistic pathways in carbamate synthesis highlighting the catalytic role of pyridine.

Troubleshooting FAQs

Q1: I am recovering >40% of unreacted methyl 4-aminobenzoate despite using a 1.2x excess of phenyl chloroformate. How can I drive conversion? A1: Your electrophile is likely being consumed by ambient moisture before the deactivated aniline can react[1]. Switch your solvent to strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), and replace triethylamine with 1.5 equivalents of anhydrous Pyridine. The formation of the acylpyridinium intermediate is essential for activating the chloroformate toward the deactivated amine.

Q2: My LC-MS shows a massive phenol peak and extensive gas evolution during the reaction. What went wrong? A2: Rapid effervescence (CO₂ release) upon the addition of phenyl chloroformate indicates catastrophic moisture contamination[1]. Water hydrolyzes phenyl chloroformate to form phenol, CO₂, and HCl. Ensure your glassware is flame-dried, your solvent is passed through activated alumina (or sourced from a sure-seal bottle), and the reaction is kept under an Argon or Nitrogen atmosphere.

Q3: Is there a risk of my product over-reacting to form a symmetrical urea or a bicarbamate? A3: It is highly improbable under standard conditions. While primary aliphatic phenylcarbamates (Phoc derivatives) can undergo an E1cb elimination to form an isocyanate—which then traps another amine to form a urea—aromatic amines are drastically less nucleophilic. Literature confirms that aromatic Phoc carbamates resist symmetrical urea formation because the weak aniline cannot efficiently attack the in situ generated isocyanate[2]. Bicarbamate formation is equally unlikely due to the massive steric hindrance and electron deficiency of the newly formed carbamate NH group, though it has been observed in specific catalytic high-temperature scenarios[3].

Q4: Can I use inorganic bases if I want to avoid the toxicity of pyridine? A4: Yes. If pyridine must be avoided, researchers have successfully synthesized related weakly nucleophilic aromatic carbamates using Potassium Carbonate (


) in Acetonitrile (

) heated to 80 °C[3]. The high thermal energy compensates for the poor nucleophilicity, though this requires careful monitoring to prevent side reactions.

Quantitative Optimization Data

The table below summarizes yield expectations based on various base/solvent pairs. It provides a diagnostic baseline for comparing your current laboratory results against optimized conditions.

SolventBase / CatalystTemp (°C)Est. Conversion YieldPrimary Mechanistic Failure Mode / Note
DCMNone25 °C< 15%Autocatalytic stalling; HCl halts the amine.
THFTriethylamine0 °C to 25 °C40 - 55%Slow kinetics; severe competing hydrolysis.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Potassium Carbonate80 °C~80 - 85%Reliable for highly deactivated amines via thermal forcing[3].
DCM Pyridine (1.5 eq) 0 °C to 25 °C > 90% Optimal. Nucleophilic catalysis via acylpyridinium[1],.

Self-Validating Standard Operating Procedure (SOP)

A robust protocol relies on physical observables that validate the success of the reaction in real-time. Follow this standardized workflow for the highest yield of methyl 4-[(phenoxycarbonyl)amino]benzoate.

Materials: Methyl 4-aminobenzoate (1.0 eq), Phenyl chloroformate (1.1 eq), Anhydrous Pyridine (1.5 eq), Anhydrous DCM (0.2 M relative to amine).

  • Substrate Dissolution: Under a nitrogen atmosphere, dissolve methyl 4-aminobenzoate in anhydrous DCM in a flame-dried round-bottom flask.

  • Base Addition: Add pyridine (1.5 eq) via syringe.

    • Self-Validation Checkpoint: The solution should remain perfectly clear. If a precipitate forms immediately, your starting materials or solvent are highly contaminated with acid.

  • Electrophile Activation: Cool the flask to 0 °C using an ice bath. Add phenyl chloroformate (1.1 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: A fine white precipitate (pyridinium hydrochloride) should gradually form[1]. This is a positive indicator that the acylpyridinium intermediate is turning over into the product.

  • Thermal Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours[4].

  • Reaction Quench: Slowly add saturated aqueous

    
     equal to the volume of your DCM.
    
    • Self-Validation Checkpoint: Mild effervescence will occur as excess chloroformate and residual acid are neutralized[1].

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[1].
    
  • Purification: Recrystallize the crude solid from an Ethyl Acetate / Hexanes mixture.

Workflow Step1 1. Substrate Dissolution Dry DCM + Aniline Step2 2. Base Addition Pyridine (1.5 eq) Step1->Step2 Step3 3. Electrophile Addition PhOCOCl at 0 °C Step2->Step3 Step4 4. Thermal Maturation Stir 2h at 25 °C Step3->Step4 Step5 5. Aqueous Quench Saturated NaHCO3 Step4->Step5 Step6 6. Isolation Extract & Crystallize Step5->Step6

Optimized self-validating experimental workflow for phenyl carbamate isolation.

References

  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors Source: BenchChem URL: 1

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega URL: 2

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole Source: NIScPR / Indian Journal of Chemistry URL: 5

  • Discovery of First-in-Class Carbonic Anhydrase/Histone Deacetylase Dual Inhibitors with Antiproliferative Activity Source: PLOS ONE (DOI Supplement) URL: 4

Sources

Navigating the Challenges of Phenoxycarbonyl (Phoc) Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenoxycarbonyl (Phoc) group is a valuable tool in the synthetic chemist's arsenal for the protection of amines. However, its very stability, often a desirable trait during multi-step syntheses, can present significant challenges during the deprotection stage. This guide, designed for researchers and drug development professionals, provides a comprehensive technical support center for troubleshooting the removal of stubborn phenoxycarbonyl protecting groups. Here, we delve into the causality behind experimental choices, offer field-proven insights, and provide detailed protocols to overcome common hurdles encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions in Phoc Deprotection

This section addresses specific problems you might encounter during the removal of a phenoxycarbonyl protecting group in a question-and-answer format.

Q1: My Phoc deprotection is sluggish or incomplete under standard acidic conditions (e.g., TFA). What are the likely causes and how can I improve the cleavage?

A1: Incomplete cleavage of the Phoc group with trifluoroacetic acid (TFA) is a frequent issue. The stability of the phenoxycarbonyl group often requires more forcing conditions than those used for more labile protecting groups like Boc.

Underlying Causes:

  • Insufficient Acid Strength: While TFA is a strong acid, the electron-withdrawing nature of the phenyl group can make the carbamate linkage surprisingly resistant to acidolysis.

  • Steric Hindrance: The substrate's steric bulk around the Phoc-protected amine can impede the approach of the acid.

  • Reaction Conditions: Inadequate reaction time or low temperature can lead to an incomplete reaction.

Troubleshooting Strategies:

  • Increase Acid Strength: Consider using a stronger acid system. While anhydrous HF can be effective, it requires specialized equipment and handling precautions.[1][2] A more practical alternative is to use a mixture of TFA with a Lewis acid, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3]

  • Elevate the Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the cleavage to completion. However, this should be done with caution, as it can also promote side reactions.

  • Prolong the Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is fully consumed.

  • Optimize the Cleavage Cocktail: The addition of scavengers is crucial to trap the reactive carbocations generated during deprotection, which can otherwise lead to side reactions.[4][5] For Phoc group removal, a standard "Reagent K" style cocktail (TFA/phenol/water/thioanisole/EDT) can be effective.[4]

Q2: I am observing significant side product formation during my Phoc deprotection. What are the common side reactions and how can I suppress them?

A2: Side product formation is a common challenge, primarily due to the generation of reactive electrophilic species during cleavage.

Common Side Reactions:

  • Alkylation: The carbocation intermediates formed can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, and tyrosine.[4]

  • Reattachment of the Protecting Group: In some cases, the cleaved protecting group can reattach to the deprotected amine or other nucleophilic sites.

  • Formation of Urea Derivatives: Under certain basic conditions, the Phoc carbamate of a primary amine can react via an isocyanate intermediate, leading to the formation of symmetrical ureas.[6]

Suppression Strategies:

  • Effective Scavenging: The use of a well-chosen scavenger cocktail is the most effective way to minimize side reactions.[4][5]

    • Thioanisole and 1,2-Ethanedithiol (EDT): Effective for scavenging carbocations.

    • Phenol: Protects tyrosine and tryptophan residues.

    • Water: Can help to hydrolyze reactive intermediates.

  • Choice of Deprotection Method:

    • Catalytic Hydrogenolysis: This can be a milder alternative to strong acids, particularly for substrates that are sensitive to acidic conditions. A palladium catalyst (e.g., Pd/C) is typically used.[7]

    • Nucleophilic Cleavage: Under certain conditions, nucleophiles can be used to cleave the Phoc group.

Q3: Can I selectively remove a Phoc group in the presence of other protecting groups?

A3: Yes, the Phoc group can be utilized in orthogonal protection strategies. Its relative stability to certain conditions allows for the selective removal of other, more labile protecting groups.

Orthogonality Considerations:

  • Acid-Labile Groups (e.g., Boc, Trt): The Phoc group is generally more stable to acidic conditions than Boc or Trt groups. This allows for the selective removal of Boc or Trt with milder acidic treatment while the Phoc group remains intact.[8]

  • Base-Labile Groups (e.g., Fmoc): The Phoc group is typically stable to the basic conditions used for Fmoc removal (e.g., piperidine).

  • Hydrogenolysis-Labile Groups (e.g., Cbz, Benzyl ethers): Both Phoc and Cbz/benzyl groups can be cleaved by catalytic hydrogenolysis. Therefore, this combination is generally not orthogonal.[9][10]

Frequently Asked Questions (FAQs)

What is the general mechanism of Phoc group cleavage under acidic conditions?

Under acidic conditions, the cleavage of a phenoxycarbonyl group proceeds via an acid-catalyzed nucleophilic substitution reaction. The initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A nucleophile (often from the acid or a scavenger) then attacks the carbonyl carbon, leading to the cleavage of the C-O bond and release of the free amine and phenol.[11]

What are the recommended conditions for catalytic hydrogenolysis of a Phoc group?

Catalytic hydrogenolysis is a mild and effective method for Phoc group removal. Typical conditions involve:

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen Source: Hydrogen gas (H₂) at atmospheric or slightly elevated pressure.

  • Solvent: A protic solvent such as methanol (MeOH) or ethanol (EtOH).

  • Temperature: Room temperature.

  • Reaction Time: Typically a few hours, but should be monitored by TLC or LC-MS.

Can I use basic conditions to remove a Phoc group?

While Phoc groups are generally stable to the mild basic conditions used for Fmoc deprotection, they can be cleaved under stronger basic conditions. For instance, treatment with sodium hydroxide in a mixture of methanol and water can be used for deprotection.[12] However, for primary amines, this can lead to the formation of urea byproducts.[6]

Detailed Experimental Protocols

Protocol 1: Acidic Cleavage of Phoc Group using a TFA-based Cocktail

This protocol is a robust method for the cleavage of Phoc groups, particularly in the context of solid-phase peptide synthesis.

Materials:

  • Phoc-protected substrate (e.g., on resin)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT (v/v/v/v/v).[4] CAUTION: Prepare in a fume hood, as TFA and thiols are corrosive and have strong odors.

  • To the Phoc-protected substrate, add the cleavage cocktail (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method.

  • After completion, filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the deprotected product by adding the solution dropwise to a 10-fold excess of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether to remove scavengers and byproducts.

  • Dry the product under vacuum.

Protocol 2: Catalytic Hydrogenolysis for Phoc Deprotection

This method is suitable for substrates that are sensitive to strong acids.

Materials:

  • Phoc-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon)

Procedure:

  • Dissolve the Phoc-protected substrate in MeOH or EtOH in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10-20% by weight relative to the substrate).

  • Purge the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (e.g., via a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Summary Table

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic Cleavage TFA-based cocktail (e.g., Reagent K)Room temperature, 2-4 hoursRobust, effective for stubborn casesHarsh conditions, potential for side reactions
Catalytic Hydrogenolysis 10% Pd/C, H₂Room temperature, 1-6 hoursMild, clean reactionNot suitable for substrates with other reducible functional groups
Basic Hydrolysis NaOH, MeOH/H₂ORoom temperature, several hoursOrthogonal to acid-labile groupsCan lead to urea formation for primary amines

Visualizing Deprotection Mechanisms and Workflows

Acid-Catalyzed Deprotection of a Phenoxycarbonyl Group

Acidic_Cleavage cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Cleavage Phoc-Amine R-NH-C(=O)OPh Protonated_Phoc R-NH-C(=O+)OPh Phoc-Amine->Protonated_Phoc + H+ H+ H+ Intermediate R-NH-C(O-)(Nu)OPh Protonated_Phoc->Intermediate + Nu- Nu Nu- Free_Amine R-NH₂ Intermediate->Free_Amine Phenol PhOH Intermediate->Phenol Byproduct CO₂ + Nu-related byproduct Intermediate->Byproduct

Caption: Mechanism of acid-catalyzed Phoc deprotection.

General Workflow for Troubleshooting Phoc Deprotection

Troubleshooting_Workflow start Incomplete Phoc Deprotection check_conditions Review Reaction Conditions (Time, Temp, Reagents) start->check_conditions change_method Change Deprotection Method (e.g., Hydrogenolysis) start->change_method increase_time Increase Reaction Time check_conditions->increase_time increase_temp Increase Temperature check_conditions->increase_temp stronger_acid Use Stronger Acid / Lewis Acid check_conditions->stronger_acid side_products Side Product Formation? increase_time->side_products increase_temp->side_products stronger_acid->side_products success Successful Deprotection change_method->success optimize_scavengers Optimize Scavenger Cocktail side_products->optimize_scavengers Yes side_products->success No optimize_scavengers->success

Caption: Troubleshooting workflow for Phoc removal.

References

  • Fox, J. M., & Toste, F. D. (2018). Comprehensive Organic Synthesis (2nd ed.). Elsevier.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Glen Research. (n.d.). Deprotection with Sodium Hydroxide. [Link]

  • ACS Omega. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44005-44014. [Link]

  • National Center for Biotechnology Information. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. [Link]

  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • PubMed. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. [Link]

  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. [Link]

  • MDPI. (2021). Comparative Evaluation of Four Extraction Methods of Antioxidant Compounds from Decatropis bicolor in Aqueous Medium Applying Response Surface Design. [Link]

  • Peptide Chemistry. (n.d.). Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Peptide Synthesis. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

Sources

Validation & Comparative

Comprehensive Guide: Cbz vs. Phenoxycarbonyl Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and peptide synthesis, selecting the appropriate amine protecting group is more than a procedural step; it dictates the synthetic viability, chemoselectivity, and overall yield of your pipeline. Two powerful but mechanistically distinct protecting groups—Benzyloxycarbonyl (Cbz/Z) and Phenoxycarbonyl (Phoc)—offer contrasting strategic advantages. While Cbz remains the gold standard for hydrogenolysis-cleavable protection[], Phoc has re-emerged as a chemoselective tag capable of functioning as both a highly stable protective shield and an activated intermediate for in situ urea formation[2].

This technical guide objectively contrasts their mechanistic pathways, performance metrics, and application spaces to help you architect self-validating synthetic protocols.

Mechanistic Causality & Stability Profiles

The Cbz Group (Benzyloxycarbonyl)

Mechanism of Action & Cleavage: Cbz provides robust protection against bases, strong nucleophiles, and mild acids. Its hallmark is clean cleavage via catalytic hydrogenolysis (e.g.,


, Pd/C)[]. The palladium catalyst coordinates to the benzylic aromatic ring, inserting into the benzylic C-O bond via oxidative addition. Subsequent reduction releases toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.

Causality for Selection: Why choose Cbz? When your target molecule requires extended exposure to strong bases (where Fmoc would fail) or harsh nucleophilic conditions, Cbz remains intact. However, Cbz must be rigorously avoided if the substrate contains reducible olefins, alkynes, or sulfur/halogen atoms that irreversibly poison the palladium catalyst.

The Phoc Group (Phenoxycarbonyl)

Mechanism of Action & Cleavage: Phenoxycarbonyl forms a phenyl carbamate. Unlike Cbz, Phoc is impervious to standard hydrogenolysis but is selectively labile under specific basic or nucleophilic conditions, such as Tetra-n-butylammonium fluoride (TBAF)[3]. For primary amines, the basic cleavage follows a rapid E1cb mechanism: the base deprotonates the carbamate N-H, initiating the expulsion of the phenoxide leaving group to form a transient isocyanate intermediate[2].

Causality for Selection: Why choose Phoc? Phoc is deployed when standard orthogonal groups (Boc, Fmoc, Cbz) are precluded by the substrate's sensitivity to acids or transition metals. More importantly, because Phoc degrades through an isocyanate intermediate, it can be selectively trapped by water to regenerate the free amine, or trapped by secondary amines to form unsymmetrical ureas[2]. This dual utility transforms Phoc from a mere protecting group into a powerful reactive synthon.

ProtectionStrategy Start Amine Substrate Protection Strategy Cond1 Contains reducible moieties or Pd-poisons? Start->Cond1 Cond2 Requires orthogonal base-labile cleavage? Cond1->Cond2 Yes Cbz Cbz Protection (Benzyloxycarbonyl) Cond1->Cbz No Cond2->Cbz No (If Acid Stable) Phoc Phoc Protection (Phenoxycarbonyl) Cond2->Phoc Yes PdC Deprotection: H2, Pd/C Cbz->PdC TBAF Deprotection/Reaction: TBAF or Amines Phoc->TBAF Product1 Free Amine + Toluene + CO2 PdC->Product1 Product2 Free Amine or Urea + Phenol + CO2 TBAF->Product2 E1cb Isocyanate Intermediate

Workflow for selecting between Cbz and Phoc protecting groups based on substrate sensitivity.

Quantitative Data Comparison

The following table synthesizes the operational parameters and performance metrics of both groups, drawn from standard synthetic references[][2].

ParameterCbz (Benzyloxycarbonyl)Phoc (Phenoxycarbonyl)
Installation Reagent Benzyl chloroformate (Cbz-Cl)Phenyl chloroformate (Phoc-Cl)
Primary Cleavage Method

, Pd/C (Hydrogenolysis)
TBAF in THF, or Hydrazine[3]
Typical Deprotection Yield 90 - 99%85 - 94%
Cleavage Byproducts Toluene,

Phenol,

Stability to Acid High (stable to TFA; cleaved by HBr/AcOH)Very High (stable to TFA and strong acids)
Stability to Base Very HighModerate (Cleaved via E1cb mechanism)
Orthogonality Orthogonal to Boc, FmocOrthogonal to Boc, Cbz
Unique Applications Peptides requiring non-acidic cleavageDirect synthesis of unsymmetrical ureas

Experimental Protocols & Methodologies

Trustworthiness in synthetic chemistry relies on self-validating systems. The following step-by-step methodologies include in-process controls (IPCs) to ensure the causality of each manipulation translates to reproducible yields.

Protocol A: Cbz Protection and Deprotection

1. Protection via Cbz-Cl [] Causality: The biphasic Schotten-Baumann conditions prevent the amine substrate from protonating while continuously neutralizing the evolving HCl, driving the reaction cleanly to completion.

  • Setup: Dissolve the primary amine (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous

    
    . Cool the biphasic mixture to 0 °C.
    
  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise over 15 minutes. The low temperature suppresses the competitive aqueous hydrolysis of the electrophile.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.

  • Validation: Monitor by TLC (Cbz products are highly UV active, unlike Boc). Once the starting amine is consumed, extract with Ethyl Acetate.

  • Workup: Wash the organic layer with 1 M HCl (to quench and remove unreacted starting amine), followed by brine. Dry over

    
     and concentrate.
    

2. Deprotection via Catalytic Hydrogenolysis [] Causality: Hydrogen gas adsorbs onto the palladium surface, facilitating oxidative addition into the C-O benzylic bond without disturbing acid- or base-sensitive functionalities.

  • Setup: Dissolve the Cbz-protected compound in Methanol or Ethyl Acetate (0.1 M).

  • Catalyst: Add 10% Pd/C (10% w/w). Safety Note: Always flush the flask with Nitrogen before adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously for 2–12 hours at room temperature.
    
  • Validation: Monitor for the cessation of

    
     evolution. TLC will indicate complete conversion to the baseline polar free amine.
    
  • Workup: Filter the suspension through a tightly packed Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the free amine.

Protocol B: Phoc Protection and TBAF-Mediated Deprotection

1. Protection via Phenyl Chloroformate [4] Causality: Phenyl chloroformate is highly electrophilic. Triethylamine serves as both an acid scavenger and a transient nucleophilic catalyst.

  • Setup: Dissolve the amine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an Argon atmosphere.

  • Addition: Add Phenyl chloroformate (1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with cold water, extract with DCM. Wash organically with 1 M HCl, saturated

    
    , and brine. Dry and evaporate to obtain the stable carbamate.
    

2. Deprotection / Urea Synthesis via TBAF [2][3] Causality: The fluoride ion acts as a base, deprotonating the NH-Phoc. The leaving group (phenoxide) is immediately expelled via an E1cb mechanism to form an isocyanate[3].

  • Setup: Dissolve the Phoc-carbamate (1.0 eq) in THF (0.1 M).

  • Activation: Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 eq).

  • Reaction Selection:

    • To generate the Free Amine: Ensure trace water is present (TBAF trihydrate natively contains water) to hydrolyze the isocyanate into carbamic acid, which decarboxylates[3].

    • To generate an Unsymmetrical Urea: Add a distinct secondary amine (1.2 eq) to immediately trap the isocyanate[2].

  • Validation: LC-MS is mandatory here to track the transient isocyanate intermediate and confirm final product mass.

  • Workup: Dilute with EtOAc and rigorously wash with 1 N NaOH to extract the phenol byproduct. Purify via flash chromatography.

PhocMechanism PhocAmine Phoc-Protected Amine (R-NH-COO-Ph) Anion Carbamate Anion (R-N⁻-COO-Ph) PhocAmine->Anion Deprotonation Base TBAF / Base Base->Anion Isocyanate Isocyanate Intermediate (R-N=C=O) Anion->Isocyanate E1cb Elimination Phenol Phenoxide Leaving Group Anion->Phenol Expelled FreeAmine Free Amine (R-NH2) + CO2 Isocyanate->FreeAmine Reaction with water Urea Unsymmetrical Urea (R-NH-CO-NH-R') Isocyanate->Urea Reaction with amine H2O H2O (Hydrolysis) H2O->FreeAmine Amine2 R'-NH2 (Amine Trap) Amine2->Urea

E1cb mechanistic pathway of Phoc-carbamate cleavage and subsequent trapping.

References

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | Source: ACS Omega | URL: 2

  • Title: CBZ-Amino Acids | Source: BOC Sciences | URL:

  • Title: Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting | Source: BenchChem | URL: 4

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study (PMC) | Source: NIH | URL: 3

Sources

Characterization of Methyl 4-[(phenoxycarbonyl)amino]benzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-[(phenoxycarbonyl)amino]benzoate (CAS 101097-65-8) is a critical synthetic building block and structural intermediate containing both a carbamate ester and a benzoate functional group[1]. The presence of trace impurities—ranging from unreacted starting materials to genotoxic degradation by-products—can severely compromise downstream synthetic yields and biological assays.

As a Senior Application Scientist, I frequently encounter a common pitfall: relying solely on mass balance or relative HPLC peak area to declare "99% purity." This guide objectively compares three distinct analytical paradigms—High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By examining the fundamental causality behind each technique, this guide provides self-validating protocols for establishing the true chemical integrity of Methyl 4-[(phenoxycarbonyl)amino]benzoate.

Methodological Decision Matrix

No single analytical method provides a complete purity profile. Instead, the techniques are orthogonal. The selection of a method depends heavily on the specific analytical objective: routine release testing, structural elucidation of unknown trace species, or the absolute certification of a primary reference standard.

PurityWorkflow A Methyl 4-[(phenoxycarbonyl)amino]benzoate Analytical Strategy B Routine QC & Assay (HPLC-UV) A->B C Absolute Reference Certification (qNMR) A->C D Trace & Genotoxic Impurities (LC-MS/MS) A->D E Output: Relative Area % High throughput, broad detection B->E F Output: Absolute Mass % No identical standard needed C->F G Output: Sub-ppm Quantitation Structural fragmentation ID D->G

Analytical workflow for orthogonal purity characterization of carbamate derivatives.

To facilitate a direct objective comparison, the analytical performance metrics of each technique for evaluating this specific carbamate are summarized below:

Performance MetricHPLC-UV[2]LC-MS/MS[3]qNMR[4]
Primary Utility Routine purity tracking & batch releaseTrace impurity structural ID & quantitationMetrological primary standard certification
Limit of Detection (LOD) ~10 - 50 µg/mL (ppm)< 0.001 µg/mL (sub-ppb)~1000 µg/mL (Method Dependent)
Reference Standard Required? Yes (for mass quantitation)Yes (for calibration curves)No (Uses diverse Internal Standard)[5]
Mechanistic Dependency Chromophore extinction coefficientsIonization efficiency & fragmentationGyromagnetic ratio & nuclear spins[5]
Susceptibility to Bias High (Misses non-UV active species)High (Matrix suppression effects)Low (Inherently quantitative)[4]

Deep-Dive & Self-Validating Protocols

To guarantee scientific integrity, every analytical test must act as a self-validating system. We achieve this by embedding strict system suitability testing (SST) directly into the methodology.

High-Performance Liquid Chromatography (HPLC-UV)

The Causality: HPLC-UV separates compounds based on their hydrophobic partitioning. Methyl 4-[(phenoxycarbonyl)amino]benzoate features highly lipophilic phenyl rings, making a C18 reversed-phase stationary phase the optimal choice. The compound possesses strong π-π* transitions due to its conjugated aromatic systems, allowing robust detection at 230–254 nm[2],[6]. However, because different impurities have different UV extinction coefficients, area percent does not perfectly equal mass percent.

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid). Causality: Formic acid maintains an acidic environment, repressing the ionization of residual silanols on the column and ensuring sharp peak symmetries for basic or carbamate-related impurities[7].

  • Column & Gradient: Utilize a 4.6 x 150 mm, 3 µm C18 column[8]. Run a linear gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min[9].

  • System Suitability: Inject a standard solution of the active compound spiked with a known trace impurity (e.g., 4-chloroaniline if simulating a synthetic pathway)[2]. Ensure the resolution (Rs) between the target peak and the impurity is > 2.0.

  • Quantitation: Calculate the purity by determining the area normalization ratio of the target peak against the sum of all integrated peaks, excluding system blank peaks.

Quantitative NMR (qNMR)

The Causality: Unlike chromatography, an NMR signal's integral is directly proportional to the number of nuclei generating that signal, regardless of the chemical structure[5],[10]. By co-dissolving the sample with a highly pure, chemically distinct Internal Standard (IS), we calculate absolute purity without needing a reference standard of Methyl 4-[(phenoxycarbonyl)amino]benzoate itself[4],[11].

Selecting the Internal Standard: Methyl 4-[(phenoxycarbonyl)amino]benzoate possesses a distinct methyl ester group (-COOCH₃), which yields a sharp 3H singlet around 3.8–3.9 ppm. We must select an IS that does not overlap with this signal or the aromatic protons (7.0–8.0 ppm). Maleic acid (a 2H singlet at ~6.3 ppm) is an ideal, non-interfering IS[11].

qNMRProtocol Step1 1. IS Selection Maleic Acid (Singlet ~6.3 ppm) Step2 2. Metrological Weighing Co-dissolve Analyte & IS in DMSO-d6 Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Target Integration Compare Analyte (3.9 ppm) vs IS (6.3 ppm) Step3->Step4 Step5 5. Absolute Purity Calculation Mass balance independent Step4->Step5

Self-validating procedural logic for establishing absolute purity via 1H-qNMR.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh (~10 mg, utilizing a microbalance traceable to metrological standards[12]) both the Methyl 4-[(phenoxycarbonyl)amino]benzoate sample and the Maleic acid certified reference material (CRM). Co-dissolve completely in 0.6 mL of DMSO-d6[11].

  • Acquisition: Acquire the 1H-NMR spectrum. Causality: Ensure the relaxation delay (D1) is set to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest to guarantee complete magnetization recovery and quantitative accuracy[11].

  • Validation Check: Verify the baseline is completely flat and that the phase is perfectly adjusted. Measure the integrals of the methyl singlet (~3.9 ppm, 3H) and the maleic acid singlet (~6.3 ppm, 2H). Calculate absolute mass fraction using the standard qNMR mass ratio equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Causality: While qNMR provides absolute mass purity for the bulk material, it cannot detect ultra-trace (sub-ppm) genotoxic impurities that could be introduced during the carbamate synthesis (such as chloroformate derivatives or residual anilines)[2],[13]. LC-MS/MS provides unrivaled sensitivity. By isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3), Multiple Reaction Monitoring (MRM) creates an interference-free analytical window[14].

Self-Validating Protocol:

  • Ionization: Operate the MS in Electrospray Ionization positive mode (ESI+). The intact carbamate (MW 271.26) will yield an abundant [M+H]+ precursor ion at m/z 272.2.

  • Method Optimization: Infuse a neat standard to determine the optimal collision energy (CE). Monitor the fragmentation of the carbamate linkage (e.g., loss of the phenoxy group) to establish a highly specific MRM transition[3].

  • Matrix Mitigation: Causality: ESI is highly susceptible to matrix-induced ion suppression where co-eluting compounds steal charge from the analyte[3]. Validate the method by analyzing a blank matrix spiked with a stable-isotope-labeled internal standard (SIL-IS) to monitor and mathematically correct for ionization suppression across the chromatographic run.

Conclusion

For the rigorous characterization of Methyl 4-[(phenoxycarbonyl)amino]benzoate, a single-dimensional analysis is insufficient. HPLC-UV serves as the robust workhorse for batch-to-batch consistency. However, validating the identity and absolute purity of the primary reference standard necessitates qNMR , which bypasses the requirement for an identical reference material. Finally, to ensure the absence of highly potent or genotoxic synthetic trace impurities, LC-MS/MS must be deployed. By integrating these orthogonal, self-validating methodologies, researchers can ensure unwavering confidence in their analytical outcomes.

References

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Anal. Sci. Available at: [Link]

  • Bruker. "Quantitative NMR Assays (qNMR)." Bruker Applications. Available at: [Link]

  • Bioanalysis Zone. "Solvent and additive purity selections in bioanalytical LC–MS." Bioanalysis Zone. Available at: [Link]

Sources

A Comparative Guide to Amine Protecting Groups for Anilines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the intricate world of drug development and organic synthesis, the selective manipulation of functional groups is a cornerstone of molecular design. Among the most ubiquitous and reactive functionalities is the amino group of anilines. Its inherent nucleophilicity and basicity often necessitate temporary masking to prevent undesired side reactions during synthetic transformations. This guide provides an in-depth, comparative analysis of the most common amine protecting groups for anilines, grounded in experimental data and field-proven insights to empower you in making strategic decisions for your synthetic endeavors.

The Imperative of Aniline Protection

Anilines are key structural motifs in a vast array of pharmaceuticals and functional materials. However, the lone pair of electrons on the nitrogen atom makes them highly reactive towards electrophiles and susceptible to oxidation.[1] Protecting the amine functionality as a less reactive derivative is therefore a critical step in many multi-step syntheses. An ideal protecting group should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.[2][3] The concept of orthogonality , the ability to deprotect one group in the presence of others, is paramount in complex syntheses.[4][5]

Carbamates: The Workhorses of Amine Protection

Carbamates are arguably the most widely employed class of protecting groups for amines due to their general stability and the diverse methods available for their cleavage.[6][7]

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a broad range of non-acidic conditions.[2][8]

Introduction: The Boc group is typically introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or under catalyst-free conditions in a water-acetone mixture.[8][9]

Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and a variety of nucleophiles, making it compatible with a wide array of synthetic transformations.[2][8] However, it is labile to strong acids.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[10]

Experimental Protocol: Boc Protection of Aniline [11]

  • Setup: In a round-bottom flask, dissolve aniline (1.0 equiv) in a mixture of methanol.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Workup: The excess Boc₂O is removed by passing the reaction mixture through a polymer-supported trisamine cartridge. The eluent containing the N-Boc protected aniline is collected and the solvent is removed under reduced pressure.

Benzyloxycarbonyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used amine protecting groups and remains a staple in organic synthesis.[12][13]

Introduction: The Cbz group is typically installed by treating the aniline with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or triethylamine.[13]

Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[14] It is, however, sensitive to catalytic hydrogenation.

Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions to yield the free amine, toluene, and carbon dioxide.[6][13] Alternative methods include treatment with strong acids like HBr in acetic acid.[12]

Experimental Protocol: Cbz Protection of Aniline [13]

  • Setup: Dissolve aniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Reagent Addition: Add a base, such as triethylamine (1.2 equiv), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.1 equiv) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile groups like Boc.[2][6]

Introduction: The Fmoc group is introduced by reacting the aniline with Fmoc-Cl or Fmoc-OSu in the presence of a base.[8]

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation but is readily cleaved by bases.[2][15]

Deprotection: Deprotection is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[6][16] The mechanism involves a β-elimination reaction.

Experimental Protocol: Fmoc Deprotection

  • Setup: Dissolve the Fmoc-protected aniline in dimethylformamide (DMF).

  • Reagent Addition: Add a 20% solution of piperidine in DMF.

  • Reaction: Stir the mixture at room temperature for a short period (typically 5-30 minutes).

  • Workup: The reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The deprotected aniline can then be isolated after removal of the solvent.

Acetamides: A Classical and Robust Choice

The acetylation of anilines to form acetanilides is a long-established method for amine protection.[3]

Introduction: Acetylation is readily achieved by treating the aniline with acetic anhydride or acetyl chloride, often in the presence of a base like sodium acetate or pyridine.[3]

Stability: The acetyl group is very robust and stable to a wide range of reaction conditions, including those that would cleave carbamate-based protecting groups.[2]

Deprotection: The stability of the amide bond necessitates harsher conditions for deprotection, typically acidic or basic hydrolysis with heating.

Experimental Protocol: Acetylation of Aniline [3]

  • Setup: Dissolve aniline (1.0 equiv) in a suitable solvent.

  • Reagent Addition: Add acetic anhydride (1.1 equiv) and a catalytic amount of a base (e.g., pyridine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Workup: The reaction is quenched with water, and the acetanilide product is often isolated by filtration or extraction.

Sulfonamides: For Demanding Synthetic Challenges

Sulfonamide protecting groups, such as tosyl (Ts) and nosyl (Ns), offer exceptional stability towards a wide range of reagents and reaction conditions.

Tosyl (Ts)

Introduction: The tosyl group is introduced by reacting the aniline with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine.

Stability: The tosyl group is extremely stable to acidic and basic conditions, as well as many oxidizing and reducing agents.

Deprotection: Cleavage of the highly stable tosyl group requires harsh reductive conditions, such as sodium in liquid ammonia or sodium amalgam.

Nosyl (Ns)

Introduction: The nosyl group is installed using 2-nitrobenzenesulfonyl chloride (Ns-Cl).

Stability: Similar to the tosyl group, the nosyl group is very stable.

Deprotection: The key advantage of the nosyl group over the tosyl group is its selective cleavage under mild conditions. The electron-withdrawing nitro group facilitates nucleophilic attack at the sulfur atom, allowing for deprotection with a variety of thiolates (e.g., thiophenol and potassium carbonate).

Comparative Summary of Aniline Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsStabilityOrthogonality
Boc Boc₂OAcidic (e.g., TFA)[6]Stable to base, hydrogenation, nucleophiles[2][8]Orthogonal to Cbz, Fmoc[4]
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[6]Stable to acid and base[14]Orthogonal to Boc, Fmoc[14]
Fmoc Fmoc-Cl, Fmoc-OSuBasic (e.g., 20% Piperidine in DMF)[6]Stable to acid, hydrogenation[2]Orthogonal to Boc, Cbz[6]
Acetyl (Ac) Ac₂O, AcClAcidic or basic hydrolysis (harsh)Very stable[2]Limited orthogonality
Tosyl (Ts) Ts-ClReductive (e.g., Na/NH₃) (harsh)Extremely stableLimited orthogonality
Nosyl (Ns) Ns-ClMild nucleophilic (e.g., thiophenol, K₂CO₃)Very stableOrthogonal to acid/base labile groups

Visualizing the Protection-Deprotection Workflow

ProtectionDeprotection Aniline Aniline (Ar-NH2) ProtectedAniline Protected Aniline (Ar-NH-PG) Aniline->ProtectedAniline Protection (e.g., Boc₂O, Cbz-Cl) DeprotectedAniline Aniline (Ar-NH2) ProtectedAniline->DeprotectedAniline Deprotection (e.g., TFA, H₂/Pd-C)

Caption: General workflow for the protection and deprotection of anilines.

Strategic Selection of a Protecting Group: A Decision-Making Framework

The choice of an appropriate protecting group is dictated by the specific synthetic route. Consider the following factors:

  • Stability to Subsequent Reaction Conditions: The protecting group must be inert to all planned synthetic transformations.

  • Orthogonality: In a multi-step synthesis with multiple protected functional groups, ensure that each protecting group can be removed selectively without affecting the others.[4]

  • Overall Yield and Atom Economy: Consider the efficiency of both the protection and deprotection steps.

  • Substrate Scope and Electronic Effects: The electronic nature of the aniline (electron-rich or electron-deficient) can influence the ease of both protection and deprotection.

DecisionTree Start Select Aniline Protecting Group HydrogenationStable Need Hydrogenation Stability? Start->HydrogenationStable AcidStable Need Acid Stability? BaseStable Need Base Stability? AcidStable->BaseStable Yes Fmoc Use Fmoc AcidStable->Fmoc No MildDeprotection Mild Deprotection Required? BaseStable->MildDeprotection Yes Acetyl Consider Acetyl (harsh deprotection) BaseStable->Acetyl No HydrogenationStable->AcidStable Yes Cbz Use Cbz HydrogenationStable->Cbz No Boc Use Boc MildDeprotection->Boc Acidic Nosyl Use Nosyl MildDeprotection->Nosyl Nucleophilic

Sources

Phenoxycarbonyl group efficiency in protecting electron-deficient amines

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxycarbonyl (Phoc) Carbamates: The Definitive Guide to Protecting Electron-Deficient Amines

The Challenge of Electron-Deficient Amines

In pharmaceutical development and complex organic synthesis, masking an amine is a foundational operation. However, electron-deficient amines—such as polyfluorinated alkyl amines, deactivated anilines, and electron-poor heterocycles (e.g., pyrroles and indoles)—present a significant chemical hurdle. The resonance delocalization or inductive withdrawal of electron density fundamentally lowers the basicity and nucleophilicity of the nitrogen lone pair.

Standard protective reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) often fail to achieve full conversion with these substrates without the addition of harsh, non-nucleophilic bases (like NaH or LiHMDS) or extended thermal activation[1]. These aggressive conditions invariably introduce the risk of side reactions, including substrate decomposition or poly-acylation.

Mechanistic Causality: Why Phoc Outperforms Traditional Groups

The phenoxycarbonyl (Phoc) group, installed via phenyl chloroformate (PhOCOCl), has seen a massive revival in peptidomimetic synthesis and late-stage functionalization[2]. The superiority of PhOCOCl in protecting weak nucleophiles comes down to electrophilic activation driven by leaving-group thermodynamics .

Unlike the tert-butoxy group in Boc₂O, the phenoxy substituent in phenyl chloroformate is highly electron-withdrawing. This drastically increases the partial positive charge on the carbonyl carbon, lowering the activation energy barrier for nucleophilic attack by a deactivated amine[3]. Furthermore, the resulting phenyl carbamate demonstrates extreme stability over time, allowing for scale-up without the risk of spontaneous degradation[4].

Once installed, Phoc exhibits a distinct orthogonality: it is entirely inert to the strongly acidic conditions that cleave Boc groups (e.g., Trifluoroacetic acid) and the reductive conditions that cleave Cbz groups (e.g., H₂ / Pd/C)[5].

Comparative Performance Analysis

The following table synthesizes the kinetic and thermodynamic profile of the Phoc group compared to industry-standard carbamate alternatives when applied to electron-deficient anilines.

Protecting GroupReagentElectrophilicityYield on Deactivated AminesPrimary Deprotection ConditionsOrthogonal Stability
Phoc Phenyl ChloroformateExceptionally High >95% (Rapid, Mild Base) TBAF (1° amines) or LiOHStable to TFA, H₂/Pd-C
Boc Boc-Anhydride (Boc₂O)Low to Moderate<30% (Requires strong base)Strong Acids (TFA, HCl)Labile to Acid
Fmoc Fmoc-ClHigh60–80%Piperidine / 2° AminesLabile to Base
Cbz Benzyl ChloroformateHigh50–70%Hydrogenation (H₂/Pd-C)Labile to Reduction

Orthogonality and Chemoselectivity

One of the most powerful aspects of the Phoc group is its chemoselective deprotection profile. Recent mechanistic studies have demonstrated that Phoc-protected primary amines can be cleaved using a catalytic amount of Tetra-n-butylammonium fluoride (TBAF)[6].

The Causality: The fluoride ion acts as a mild, non-nucleophilic base that abstracts the relatively acidic N-H proton of the primary carbamate. This initiates an E1cb elimination mechanism , ejecting the phenoxide leaving group and generating a highly reactive isocyanate intermediate in situ. This isocyanate can either be hydrolyzed to recover the free primary amine or intercepted by a different amine to form unsymmetrical ureas[4]. Crucially, secondary amine Phoc-carbamates lack this N-H proton and are completely stable to TBAF, enabling absolute chemoselectivity between multiple protected sites[6].

PhocWorkflow A Electron-Deficient Amine (e.g., Aniline) C Phoc-Protected Amine (Phenyl Carbamate) A->C Pyridine, 0 °C B Phenyl Chloroformate (PhOCOCl) B->C D TBAF (Catalytic) E1cb Mechanism C->D Chemioselective Activation E Unsymmetrical Ureas or Free Amines D->E Nucleophile Trapping

Reaction pathway of Phoc protection and TBAF-mediated chemioselective deprotection.

Self-Validating Experimental Protocols

As a self-validating system, the following protocols incorporate built-in analytical checkpoints to guarantee chemical accuracy.

Protocol 1: Installation of the Phoc Group on a Deactivated Aniline

Rationale: Pyridine acts synergistically as both an acid scavenger and a nucleophilic catalyst, safely capturing the HCl byproduct without generating strong enough basicity to trigger side-reactions.

  • Preparation: In an oven-dried flask under N₂, dissolve the electron-deficient amine (1.0 eq, e.g., 4-nitroaniline) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine (1.5 eq).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add phenyl chloroformate (1.1 eq) dropwise over 10 minutes. (Causality check: The reaction is highly exothermic; maintaining 0 °C suppresses the formation of bis-carbamate impurities).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). Complete conversion is self-validated by the disappearance of the highly polar starting amine and the emergence of a faster-running, UV-active Phoc-amine spot.

  • Workup: Quench the reaction with 1M aqueous HCl. Extract with DCM. (Causality check: If the organic layer retains a yellow tint or an amine odor, residual pyridine remains. Repeat the 1M HCl wash until the aqueous phase is distinctly acidic [pH < 2]). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective TBAF-Mediated Urea Synthesis

Rationale: Harnessing the E1cb mechanism to synthesize unsymmetrical ureas directly from the Phoc-protected intermediate without isolating hazardous free isocyanates.

  • Preparation: Dissolve the primary Phoc-protected amine (1.0 eq) in anhydrous THF (0.1 M) at room temperature.

  • Nucleophile Addition: Add the secondary trapping amine (1.5 eq, e.g., benzylamine).

  • Activation: Add TBAF (0.2 eq, 1.0 M in THF).

  • Reaction: Stir at room temperature for 4 hours. The catalytic fluoride deprotonates the Phoc-amine, driving the generation of the isocyanate which is immediately trapped by the secondary amine.

  • Workup: Concentrate the THF in vacuo, redissolve in EtOAc, and wash with saturated aqueous NaHCO₃ to remove the resulting phenol byproduct. Dry and purify via flash chromatography.

References

1.[2],[6],[4] Jacquemard, U. et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study". ACS Omega, 2022. Available at:[Link] 2.[3] Lebel, H. et al. "Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas". Organic Letters, 2006. Available at:[Link] 3.[1] "Boc-Protected Amino Groups". Organic Chemistry Portal. Available at:[Link] 4.[5] "Protecting Groups for Amines: Carbamates". Master Organic Chemistry, 2018. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-[(phenoxycarbonyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the bridge between successful drug development and a safe laboratory environment is forged through precise operational protocols. Methyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 101097-65-8) is a highly versatile, reactive phenyl carbamate intermediate, frequently utilized in organic synthesis to construct complex, unsymmetrical ureas without the use of highly toxic phosgene gas.

Handling this reagent requires a systemic approach to laboratory safety. Below is an authoritative, step-by-step operational and personal protective equipment (PPE) guide designed to ensure chemical integrity and protect research personnel.

Part 1: Chemical Hazard Profile & Quantitative Data

Before detailing operational procedures, we must establish the physical and chemical constraints of the reagent. Structure dictates function, and physical state dictates the hazard. Because this compound is a fine, high-melting-point solid, the primary risk of exposure is the aerosolization of micro-particulates during weighing and transfer.

Table 1: Physical Properties and Hazard Implications

Property Value / Identification Operational Safety Implication
CAS Number 101097-65-8 Essential for inventory tracking and safety documentation.
Physical State Solid / Crystalline Powder Prone to aerosolization and static cling.
Melting Point 184–185 °C High stability at room temperature; minimal vapor pressure.
Density (Predicted) 1.27 g/cm³ Moderately dense; will settle on surfaces if spilled.

| Primary Hazards | Skin/Eye Irritant, Respiratory Irritation (GHS: H315, H319, H335) | Demands strict local exhaust ventilation and contact barriers [3]. |

Part 2: Causality-Driven PPE Selection

Under OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), hazard mitigation must rely on appropriate engineering controls and PPE to maintain exposure strictly below permissible limits [2]. Our PPE strategy is not a checklist; it is a self-validating barrier system.

Table 2: Required PPE and the Causality of Selection

PPE Category Minimum Specification Rationale (The "Why")
Hand Protection Nitrile Gloves (≥ 4 mil thickness) Carbamate esters are moderately lipophilic. Nitrile offers an excellent broadband barrier against the reagent and the typical organic solvents (e.g., DCM, DMF) used for its solubilization.
Eye Protection Chemical Splash Goggles Standard safety glasses leave the orbital cavity exposed. Goggles prevent fine crystalline dust from bypassing the lenses and causing severe ocular micro-abrasions.
Body Protection Flame-Resistant (FR) Lab Coat Limits systemic exposure. Cotton/FR blends mitigate static charge transfer, reducing the likelihood of powder aerosolizing and clinging to the fabric.

| Respiratory Control | Chemical Fume Hood (Face velocity: 80–100 fpm) | Instead of relying on a mask, local exhaust serves as the primary respiratory defense, capturing airborne dust at the source before it reaches the breathing zone [1]. |

Part 3: Operational Workflow & Experimental Methodology

The goal of this protocol is to manipulate the solid chemical while systematically mitigating dust generation and reactive cross-contamination.

Step-by-Step Weighing and Solubilization Protocol:

  • Pre-Operational Environment Verification: Ensure the fume hood sash is positioned at the certified operational height (typically 18 inches). Clear the workspace of strong nucleophiles (e.g., primary or secondary amines) and strong bases. Causality: Phenyl carbamates are specifically designed to react rapidly with amines to form ureas. Accidental cross-contamination can ruin reagent integrity and cause unexpected exothermic reactivity.

  • Static Mitigation (Self-Validating Step): Wipe the immediate benchtop and analytical balance with a slightly damp, lint-free cloth. Causality: Eliminating static electricity prevents the fine crystalline powder from "jumping" out of the weigh boat, thereby maintaining mass accuracy and preventing environmental contamination.

  • Reagent Transfer: Don all PPE. Using a clean, grounded stainless-steel spatula, transfer the Methyl 4-[(phenoxycarbonyl)amino]benzoate into an anti-static weigh boat. Causality: Stainless steel naturally grounds static charges far better than plastic spatulas, ensuring the powder stays exactly where it is placed.

  • In-Hood Solubilization: Transfer the solid directly into the target reaction flask (e.g., a round-bottom flask containing your target amine and a solvent like THF or DMF) inside the fume hood. Causality: Once the powder is solvated, the inhalation risk of the solid drops to zero. The hazard profile shifts entirely to the properties of the solvent. Never walk a dry, unsealed powder across the laboratory.

Part 4: Logical Workflow & Spill Response Visualization

The following diagram maps the operational and safety decision matrix for handling this compound.

SafetyWorkflow Start Pre-Operation: Hazard & Static Assessment PPE Don PPE (Nitrile, Goggles, FR Lab Coat) Start->PPE Hood Transfer Reagent to Certified Fume Hood PPE->Hood Weigh Weighing Protocol (Use Stainless Spatula) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Decontamination Collect as Solid Waste Spill->Clean Yes React Proceed to Solubilization & Target Reaction Spill->React No Dispose Segregate Solid/Liquid Hazardous Waste Clean->Dispose React->Dispose End Doff PPE & Wash Hands Dispose->End

Workflow for handling Methyl 4-[(phenoxycarbonyl)amino]benzoate and spill resolution.

Part 5: Decontamination and Disposal Plan

If a protocol failure occurs, adherence to a standardized waste management plan prevents regulatory violations and environmental exposure, as established by the National Research Council's Prudent Practices [1].

  • Dry Spill Management: Do not use a brush or dry broom to sweep up spilled Methyl 4-[(phenoxycarbonyl)amino]benzoate, as this will aerosolize the chemical. Instead, employ the wet-wipe method : dampen a disposable paper towel with a compatible solvent (e.g., ethanol or water with a surfactant), carefully wipe the powder inward, and place the contaminated towels into a solid hazardous waste bin.

  • Solid Waste Disposal: Empty reagent containers, contaminated gloves, and weigh boats must be double-bagged and labeled as "Hazardous Solid Waste - Organic Carbamate".

  • Liquid Waste Disposal: Reaction mixtures containing this reagent or its byproducts (such as phenol, which is released upon reaction of the phenyl carbamate) must be collected in properly labeled, halogenated or non-halogenated organic waste carboys, depending on the reaction solvent used. Ensure the waste container is properly vented if gas generation is a possibility.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories. United States Department of Labor. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.